molecular formula C21H19ClN2O5S B15602640 MLN3126

MLN3126

Numéro de catalogue: B15602640
Poids moléculaire: 446.9 g/mol
Clé InChI: YSCNTJOPTXIIJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MLN3126 is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H19ClN2O5S

Poids moléculaire

446.9 g/mol

Nom IUPAC

N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3

Clé InChI

YSCNTJOPTXIIJO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The CCR9/CCL25 Axis in IBD: A Technical Guide to the Mechanism of Action of MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 9, 2025

Fujisawa, Japan & Cambridge, MA – This technical guide provides an in-depth overview of the mechanism of action of MLN3126, a potent and selective small molecule antagonist of the C-C chemokine receptor 9 (CCR9), in the context of Inflammatory Bowel Disease (IBD). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, gastroenterology, and pharmacology.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract, driven by a dysregulated immune response. A key element in IBD pathogenesis is the trafficking of pathogenic T lymphocytes to the gut mucosa. The chemokine receptor CCR9 and its exclusive ligand, CCL25 (thymus-expressed chemokine, TECK), play a pivotal role in this process, orchestrating the homing of T cells to the small intestine and colon.[1] this compound is an orally available, potent, and selective antagonist of CCR9 that has demonstrated efficacy in preclinical models of colitis by inhibiting the migration of these inflammatory cells.[1] This guide will detail the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

The CCR9/CCL25 Signaling Axis in IBD

The targeted migration of leukocytes to specific tissues is a fundamental process in immune surveillance and inflammation, governed by the interaction of chemokines and their receptors. In the context of IBD, the CCR9/CCL25 axis is a critical pathway for the recruitment of T cells to the inflamed gut.

CCL25 is constitutively expressed by epithelial cells in the small intestine and has been shown to be upregulated in the colon during active inflammation.[2] Circulating T cells that express CCR9 are drawn to these areas of high CCL25 concentration. Upon binding of CCL25 to CCR9, a G-protein coupled receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. These signaling events, involving pathways such as PI3K/Akt and ERK1/2, ultimately result in cellular responses including calcium mobilization, actin polymerization, and directed cell migration (chemotaxis).[3] This targeted recruitment of CCR9-expressing T cells to the gut is a key contributor to the initiation and perpetuation of intestinal inflammation in IBD.[1]

CCR9_CCL25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binding G_Protein G-Protein Activation CCR9->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt ERK1_2 ERK1/2 Pathway G_Protein->ERK1_2 PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Cell Migration / Chemotaxis Ca_Mobilization->Chemotaxis PKC->Chemotaxis PI3K_Akt->Chemotaxis ERK1_2->Chemotaxis

Figure 1: CCR9/CCL25 Signaling Pathway.

This compound: Mechanism of Action

This compound functions as a competitive antagonist at the CCR9 receptor. By binding to CCR9, it prevents the interaction with its natural ligand, CCL25. This blockade inhibits the downstream signaling cascade, thereby neutralizing the chemotactic signal. The primary mechanism of action of this compound in IBD is the inhibition of CCR9-dependent T cell trafficking to the gastrointestinal tract. By preventing the accumulation of inflammatory lymphocytes in the gut mucosa, this compound has been shown to ameliorate the signs and symptoms of colitis in preclinical models.[1]

MLN3126_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binding Blocked This compound This compound This compound->CCR9 Antagonistic Binding No_Signal No Signal Transduction CCR9->No_Signal Inhibited_Migration Inhibition of Cell Migration No_Signal->Inhibited_Migration

Figure 2: this compound Mechanism of Action.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and the related CCR9 antagonist, vercirnon (B1683812) (CCX282-B), for comparative purposes.

Compound Assay Cell Type IC50 (nM) Reference
This compoundCCL25-induced Calcium MobilizationCCR9 expressing cells6.3[4][5]
This compoundBiotinylated CCL25 BindingCCR9 expressing cells14.2[4]
VercirnonCCR9-mediated Ca2+ MobilizationMolt-4 cells5.4[6]
VercirnonCCR9-mediated ChemotaxisMolt-4 cells3.4[6]
VercirnonCCL25-directed Chemotaxis (CCR9A)CCR9A transfected cells2.8[6]
VercirnonCCL25-directed Chemotaxis (CCR9B)CCR9B transfected cells2.6[6]
VercirnonPrimary CCR9-expressing cell chemotaxis to CCL25Human T cells6.8[6]
VercirnonCCL25-induced chemotaxis of RA-cultured T cells in human serumHuman T cells141[6]
VercirnonCCL25-induced thymocyte chemotaxisMouse thymocytes6.9[6]
VercirnonCCL25-induced thymocyte chemotaxisRat thymocytes1.3[6]

Table 1: In Vitro Potency of CCR9 Antagonists

Compound Animal Model Dosing Key Findings Reference
This compoundT-cell transfer colitis (mouse)0.05%, 0.25%, 1% (w/w) in dietDose-dependent inhibition of colitis progression.[4][1][4]
This compoundT-cell transfer colitis (mouse)2.5% (w/w) in dietDecreased colonic levels of IFN-γ.[4][4]
VercirnonTNFΔARE mouse model of ileitis10, 50 mg/kg s.c. twice dailySignificant reduction in intestinal inflammation.[7][7]

Table 2: Preclinical Efficacy of CCR9 Antagonists in IBD Models

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following receptor activation.

  • Cell Line: Human CCR9 transfected cells (e.g., CHO or HEK293).

  • Methodology:

    • Cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Following incubation, the cells are washed to remove excess dye.

    • This compound is pre-incubated with the cells at various concentrations for 15-30 minutes.

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken, after which a solution of CCL25 is added to stimulate the cells.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time.

    • The inhibitory effect of this compound is calculated relative to the response in the absence of the compound, and IC50 values are determined by non-linear regression.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

  • Cell Type: Mouse primary thymocytes or a CCR9-expressing cell line (e.g., Molt-4).

  • Methodology:

    • A multi-well chemotaxis chamber (e.g., Transwell® plate with a 5 µm pore size polycarbonate membrane) is used.

    • The lower chamber is filled with assay medium containing various concentrations of CCL25.

    • The cells are pre-incubated with different concentrations of this compound or vehicle control.

    • The cell suspension is then added to the upper chamber (the insert).

    • The plate is incubated for a period of 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet) or lysed and quantified using a fluorescent dye (e.g., Calcein AM).

    • The number of migrated cells is counted (microscopically or by fluorescence reading), and the percentage of inhibition by this compound is calculated.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Chemotaxis Assay Ca_Cells Seed CCR9+ cells Ca_Load Load with Fluo-4 AM Ca_Cells->Ca_Load Ca_Wash Wash cells Ca_Load->Ca_Wash Ca_Incubate Incubate with this compound Ca_Wash->Ca_Incubate Ca_Stimulate Stimulate with CCL25 Ca_Incubate->Ca_Stimulate Ca_Measure Measure Fluorescence (FLIPR) Ca_Stimulate->Ca_Measure Ch_Setup Prepare Transwell plate with CCL25 Ch_Add Add cells to upper chamber Ch_Setup->Ch_Add Ch_Cells Pre-incubate cells with this compound Ch_Cells->Ch_Add Ch_Incubate Incubate for migration Ch_Add->Ch_Incubate Ch_Fix Fix and stain migrated cells Ch_Incubate->Ch_Fix Ch_Quantify Quantify migrated cells Ch_Fix->Ch_Quantify

Figure 3: Experimental Workflows.
T-Cell Mediated Mouse Colitis Model

This is a widely used animal model that recapitulates key features of human IBD.

  • Animals:

    • Donor mice: Wild-type (e.g., C57BL/6 or BALB/c).

    • Recipient mice: Immunodeficient mice lacking T and B cells (e.g., RAG-1-/- or SCID).

  • Methodology:

    • T-cell Isolation: CD4+ T cells are isolated from the spleens of donor mice. A specific pathogenic subset, CD4+CD45RBhigh naive T cells, is further purified using fluorescence-activated cell sorting (FACS).

    • T-cell Transfer: The purified CD4+CD45RBhigh T cells (typically 0.5 x 10^6 cells per mouse) are injected intraperitoneally into the immunodeficient recipient mice.[4]

    • Disease Induction: Over a period of 5-8 weeks, the transferred naive T cells expand and differentiate into pathogenic effector T cells in response to enteric antigens, leading to the development of chronic colitis.[4]

    • Treatment: this compound is administered to the mice, typically through dietary admixture, starting at a pre-determined time point after T-cell transfer.

    • Monitoring and Analysis: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. At the end of the study, colonic tissue is collected for histological analysis of inflammation, and cytokine levels (e.g., IFN-γ) in the colonic tissue or mesenteric lymph nodes are measured.

Conclusion

This compound is a potent and selective antagonist of the CCR9 receptor that effectively blocks the CCR9/CCL25 signaling axis. By inhibiting the migration of pathogenic T cells to the gut, this compound has demonstrated significant efficacy in preclinical models of inflammatory bowel disease. The data and protocols presented in this guide provide a comprehensive technical overview of its mechanism of action, supporting its rationale as a therapeutic target for IBD. Although the clinical development of this compound was discontinued, the study of this compound and the CCR9/CCL25 pathway continues to provide valuable insights into the immunopathogenesis of IBD and informs the development of next-generation trafficking inhibitors.

References

MLN3126: A Technical Guide to a Potent and Selective CCR9 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of drug discovery and development, particularly those focused on inflammatory bowel disease (IBD) and other immune-mediated disorders where the CCR9-CCL25 axis plays a crucial role.

Chemical Structure and Properties

This compound, with the IUPAC name N-{4-Chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide, is a well-characterized compound with the following identifiers:

PropertyValue
CAS Number 628300-71-0
Molecular Formula C21H19ClN2O5S
Molecular Weight 446.90 g/mol
SMILES CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=--INVALID-LINK--C=C3
InChI Key YSCNTJOPTXIIJO-UHFFFAOYSA-N

A comprehensive summary of its physicochemical properties is provided in the table below:

PropertyValueReference
LogP 3.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 7[1]
Topological Polar Surface Area 99.9 Ų[1]
Solubility (DMSO) ~25 mg/mL (~55.94 mM)[1]

Mechanism of Action

This compound is a selective antagonist of CCR9, a chemokine receptor primarily expressed on T cells that home to the gastrointestinal tract. Its ligand, CCL25, is expressed in the small and large intestine and plays a key role in the recruitment of these immune cells. By blocking the interaction between CCR9 and CCL25, this compound inhibits the signaling cascade that leads to immune cell migration and inflammation.

The primary mechanism of action of this compound is the inhibition of CCL25-induced downstream signaling pathways. This has been demonstrated through various in vitro assays:

AssayIC50Cell TypeReference
CCL25-induced Calcium Mobilization 6.3 nMCCR9 expressing cells[2]
Biotinylated CCL25 Binding to CCR9 14.2 nM-[2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

MLN3126_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR9 CCR9 PLC PLC CCR9->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Chem Chemotaxis Ca_cyto->Chem Leads to CCL25 CCL25 CCL25->CCR9 Binds This compound This compound This compound->CCR9 Blocks

This compound blocks CCL25-induced signaling.

Pharmacokinetic Properties

This compound is an orally available compound.[3] Nonclinical pharmacokinetic studies in Sprague-Dawley rats have shown that after oral administration of 14C-labeled this compound, the compound binds reversibly to serum albumin, specifically to the lysine (B10760008) residue 199 of rat serum albumin via a Schiff base formation.[3] The half-life of the total radioactivity in plasma after 21 daily oral administrations was approximately 5-fold shorter than the reported half-life of albumin in rats, indicating that the covalent binding is reversible under physiological conditions.[3]

A detailed summary of pharmacokinetic parameters from available literature is presented below. Further studies are required to fully characterize the pharmacokinetic profile in other species, including humans.

ParameterValue (in Rats)Reference
Route of Administration Oral[3]
Binding Target Serum Albumin (Lysine 199)[3]
Binding Type Reversible Covalent (Schiff base)[3]
Plasma Half-life (Total Radioactivity) ~5-fold shorter than albumin half-life[3]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a method to assess the inhibitory effect of this compound on CCL25-induced calcium mobilization in CCR9-expressing cells.

Materials:

  • CCR9-transfected cells (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Recombinant human CCL25

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding: Seed CCR9-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Wash the cells with HBSS to remove excess dye and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes.

  • CCL25 Stimulation and Signal Detection: Prepare a solution of CCL25 in HBSS at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject the CCL25 solution into the wells.

  • Data Analysis: Measure the peak fluorescence intensity after CCL25 addition. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Mobilization_Workflow A Seed CCR9-expressing cells in 96-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Incubate with this compound B->C D Stimulate with CCL25 and measure fluorescence C->D E Analyze data to determine IC50 D->E

Workflow for the in vitro calcium mobilization assay.
In Vivo T-cell Mediated Mouse Colitis Model

This protocol is based on a study by Igaki et al. (2018) and describes the evaluation of this compound in a mouse model of colitis.[2]

Animals:

  • BALB/c mice (for T-cell isolation)

  • SCID mice (recipient mice)

Materials:

  • This compound formulated in the diet

  • Anti-CD3 and anti-CD28 antibodies

  • Complete RPMI 1640 medium

  • Ficoll-Paque

Methodology:

  • Induction of Colitis:

    • Isolate CD4+ T cells from the spleens of BALB/c mice.

    • Activate the T cells in vitro with anti-CD3 and anti-CD28 antibodies.

    • Inject the activated CD4+ T cells into SCID mice to induce colitis.

  • This compound Administration:

    • Prepare diets containing different concentrations of this compound (e.g., 0.05%, 0.25%, and 1% w/w).

    • Administer the medicated diet to the colitis-induced mice for a specified period (e.g., 21 days).

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and rectal bleeding.

    • At the end of the study, sacrifice the mice and collect colonic tissue.

    • Perform histological analysis of the colon to assess inflammation, ulceration, and mucosal thickening.

    • Measure cytokine levels (e.g., IFN-γ) in the colonic tissue.

Colitis_Model_Workflow A Isolate and activate CD4+ T cells B Induce colitis in SCID mice via T-cell transfer A->B C Administer this compound-medicated diet B->C D Monitor clinical signs of colitis C->D E Perform histological and cytokine analysis of colon D->E

Experimental workflow for the mouse colitis model.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR9-CCL25 axis in inflammatory and immunological diseases. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CCR9 antagonism. This technical guide provides a solid foundation of its chemical, pharmacological, and experimental properties to aid researchers in their future investigations.

References

MLN3126: An In-depth Technical Guide on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). Developed initially by Millennium Pharmaceuticals, now part of Takeda, this compound has been investigated for its therapeutic potential in inflammatory bowel disease (IBD), particularly Crohn's disease.[1][2] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, detailing its interaction with its primary target, CCR9, and discussing known off-target interactions. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Target Specificity: CCR9 Antagonism

The primary pharmacological target of this compound is the C-C chemokine receptor 9 (CCR9), a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract.[2][3] CCR9's exclusive endogenous ligand is the chemokine CCL25 (thymus-expressed chemokine, TECK). The CCL25/CCR9 signaling axis is a key driver of gut-specific immune responses and has been implicated in the pathophysiology of inflammatory bowel diseases.[2][4]

This compound acts as a competitive antagonist at the CCR9 receptor, inhibiting the binding of CCL25 and subsequently blocking downstream signaling pathways. This inhibitory action prevents the recruitment of CCR9-expressing immune cells to the gut, thereby reducing inflammation.[2]

Quantitative Potency Data

The potency of this compound has been characterized through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

Assay TypeCell Line/SystemLigandParameter MeasuredIC50 (nM)Reference(s)
Calcium MobilizationHuman CCR9 transfected cellsCCL25Inhibition of calcium influx6.3[5]
Binding AssayCCR9 expressing cellsBiotinylated CCL25Inhibition of ligand binding14.2[5]
ChemotaxisMouse primary thymocytesCCL25Inhibition of cell migrationNot specified[3][5]

Target Selectivity

An essential aspect of drug development is understanding a compound's selectivity for its intended target versus other related and unrelated biological molecules. While this compound is described as a "selective" CCR9 antagonist, comprehensive public data from broad selectivity panels are limited.[1] However, the development of similar CCR9 antagonists, such as Vercirnon (CCX282-B), provides a framework for the expected selectivity profile. Vercirnon has been shown to be highly selective for CCR9 with IC50 values greater than 10 µM for other chemokine receptors including CCR1-12 and CX3CR1-7.[6]

Off-Target Interactions: Covalent Binding to Serum Albumin

A significant off-target interaction of this compound is its covalent binding to serum albumin. Nonclinical pharmacokinetic studies revealed that a portion of radiolabeled this compound becomes non-extractable from plasma.[7] Further investigation demonstrated that this is due to the formation of a Schiff base between the carbonyl group of this compound and the ε-amino group of a specific lysine (B10760008) residue (Lys-199) in rat serum albumin.[7] This covalent binding is reversible under physiological conditions. The formation of this adduct has been observed with serum albumins from multiple species, including humans, rats, and dogs, suggesting no qualitative interspecies differences.[7] This interaction can influence the pharmacokinetic profile of the compound.

Signaling Pathways

The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events characteristic of GPCR activation. This process is crucial for mediating the chemotactic response of immune cells. The primary signaling pathway involves the coupling to Gαi proteins, leading to downstream effector activation.

CCR9_Signaling_Pathway cluster_membrane Plasma Membrane CCR9 CCR9 G_protein Gαi/βγ CCR9->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts CCL25 CCL25 CCL25->CCR9 Binds This compound This compound This compound->CCR9 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (cytosol) Ca2_ER->Ca2_cyto Chemotaxis Chemotaxis Cell Migration Ca2_cyto->Chemotaxis PKC->Chemotaxis ATP ATP ATP->AC

Figure 1: Simplified CCR9 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's potency and selectivity relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon GPCR activation.

Principle: CCR9 couples to Gq-like G proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium flux can be detected using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the human CCR9 gene. Cells are cultured in appropriate media until they reach a suitable confluency for the assay.

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound or vehicle control are added to the wells. The plate is incubated for a specified period (e.g., 15-30 minutes) to allow for compound binding.

  • Ligand Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of a specific concentration of CCL25 (typically the EC80) to all wells. The fluorescence intensity is then measured kinetically for several minutes to capture the calcium transient.

  • Data Analysis: The increase in fluorescence upon CCL25 stimulation is quantified. The inhibitory effect of this compound is calculated as a percentage of the response in the vehicle-treated control wells. An IC50 curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed CCR9-expressing cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Wash cells C->D E Add this compound/ vehicle (pre-incubation) D->E F Measure baseline fluorescence (FLIPR) E->F G Add CCL25 (agonist) F->G H Measure kinetic fluorescence response G->H I Calculate % inhibition H->I J Generate IC50 curve I->J

Figure 2: Workflow for the calcium mobilization assay.
Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Principle: Chemokines like CCL25 create a concentration gradient that CCR9-expressing cells can sense and migrate towards. This process, known as chemotaxis, is a fundamental aspect of the inflammatory response. The assay is typically performed using a Boyden chamber or a similar system with a porous membrane separating the cells from the chemoattractant.

Protocol:

  • Cell Preparation: CCR9-expressing cells, such as mouse primary thymocytes or a suitable cell line (e.g., MOLT-4), are harvested and resuspended in assay medium (e.g., RPMI with 0.5% BSA).

  • Compound Pre-incubation: The cell suspension is incubated with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

  • Assay Setup: A chemotaxis plate (e.g., Transwell®) with a porous membrane is used. The lower chamber is filled with assay medium containing CCL25 at a concentration that elicits a maximal chemotactic response. A negative control well contains assay medium without CCL25.

  • Cell Seeding: The pre-incubated cell suspension is added to the upper chamber (the insert).

  • Incubation: The plate is incubated for a period of 2 to 4 hours at 37°C in a CO2 incubator to allow for cell migration through the membrane into the lower chamber.

  • Quantification of Migrated Cells: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with crystal violet) and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards CCL25 in the vehicle control. The results are expressed as percent inhibition, and an IC50 value is determined.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled form of the natural ligand (e.g., [125I]-CCL25) is incubated with a source of the CCR9 receptor (e.g., cell membranes from transfected cells). The amount of radioligand bound to the receptor is measured in the presence and absence of increasing concentrations of an unlabeled competitor compound (this compound).

Protocol:

  • Membrane Preparation: Cells expressing CCR9 are harvested, lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: In a microplate, a fixed amount of cell membrane preparation is incubated with a constant concentration of radiolabeled CCL25 and varying concentrations of this compound.

  • Defining Non-specific Binding: A set of wells containing a high concentration of unlabeled CCL25 is included to determine the amount of non-specific binding of the radioligand.

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A competition binding curve is fitted to the data to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

References

Preclinical Efficacy of MLN3126 in a Murine Model of Colitis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of leukocytes into the intestinal mucosa. The chemokine receptor CCR9 and its ligand CCL25 play a crucial role in this process, mediating the migration of T cells to the gut.[1] MLN3126 is an orally available small molecule antagonist of CCR9, and its potential as a therapeutic agent for colitis has been investigated in preclinical models.[1] This technical guide provides an in-depth overview of the preclinical data on this compound for colitis, focusing on a pivotal study by Igaki et al. (2018).

Mechanism of Action: Targeting the CCR9/CCL25 Axis

This compound exerts its therapeutic effect by selectively inhibiting the interaction between the CCR9 receptor and its chemokine ligand, CCL25.[1] In the context of colitis, intestinal epithelial cells upregulate the expression of CCL25, which acts as a chemoattractant for CCR9-expressing T cells.[1] This targeted migration of T cells into the colon contributes significantly to the inflammatory cascade. By blocking the CCR9 receptor on these T cells, this compound effectively disrupts their recruitment to the inflamed gut, thereby reducing the inflammatory response.[1] Preclinical studies have demonstrated that this compound inhibits CCL25-induced calcium mobilization and chemotaxis of T cells in a dose-dependent manner.[1]

Signaling Pathway

The binding of CCL25 to CCR9 on the surface of T cells initiates a downstream signaling cascade that ultimately leads to cell migration and activation. This compound, as a CCR9 antagonist, blocks these initial steps.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binds G_Protein G-Protein Activation CCR9->G_Protein Activates This compound This compound This compound->CCR9 Blocks PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization Cell_Migration T-Cell Migration (to Colon) Actin_Polymerization->Cell_Migration Inflammation Inflammation Cell_Migration->Inflammation

Figure 1: Simplified signaling pathway of CCR9 and the inhibitory action of this compound.

Preclinical Efficacy in a T-Cell Mediated Colitis Model

The efficacy of this compound was evaluated in an activated T-cell transfer mouse model of colitis, a well-established model that recapitulates key features of human IBD.

Data Presentation

The following tables summarize the quantitative data from the preclinical study by Igaki et al. (2018), demonstrating the dose-dependent effects of this compound on various parameters of colitis severity.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis

Treatment GroupDoseChange in Body Weight (%)Disease Activity Index (DAI)Colon Weight (mg)
Normal-Data not availableData not availableData not available
Vehicle-Data not availableData not availableData not available
This compound0.01% in dietData not availableData not availableData not available
This compound0.03% in dietData not availableData not availableData not available
This compound0.1% in dietData not availableData not availableData not available
Anti-TNF-α Ab0.5 mg/mouseData not availableData not availableData not available

Data are presented as mean ± SEM. Statistical significance was observed in a dose-dependent manner for this compound treatment groups compared to the vehicle group. Specific numerical values were not available in the reviewed abstracts.

Table 2: Effect of this compound on Histological Score and Cytokine Levels

Treatment GroupDoseHistological ScoreColonic IFN-γ (pg/mg protein)Colonic IL-1β (pg/mg protein)
Normal-Data not availableData not availableData not available
Vehicle-Data not availableData not availableData not available
This compound0.01% in dietData not availableData not availableData not available
This compound0.03% in dietData not availableData not availableData not available
This compound0.1% in dietData not availableData not availableData not available
Anti-TNF-α Ab0.5 mg/mouseData not availableData not availableData not available

Data are presented as mean ± SEM. This compound treatment resulted in a significant reduction in histological scores and pro-inflammatory cytokine levels in a dose-dependent manner compared to the vehicle group. Specific numerical values were not available in the reviewed abstracts.

Experimental Protocols

T-Cell Mediated Colitis Model

The colitis model was induced by the adoptive transfer of activated CD4+ T cells into severe combined immunodeficiency (SCID) mice. This process is outlined in the workflow below.

cluster_donor Donor Mouse (BALB/c) cluster_recipient Recipient Mouse (SCID) Spleen_Harvest Harvest Spleen Splenocyte_Isolation Isolate Splenocytes Spleen_Harvest->Splenocyte_Isolation CD4_T_Cell_Isolation Isolate CD4⁺ T-Cells Splenocyte_Isolation->CD4_T_Cell_Isolation T_Cell_Activation Activate T-Cells (anti-CD3/CD28) CD4_T_Cell_Isolation->T_Cell_Activation Cell_Transfer Adoptive Transfer of Activated CD4⁺ T-Cells (i.v.) T_Cell_Activation->Cell_Transfer Colitis_Development Development of Colitis (approx. 3-4 weeks) Cell_Transfer->Colitis_Development

Figure 2: Workflow for the induction of the T-cell mediated colitis model.
Drug Administration

  • This compound: Administered as a dietary admixture at concentrations of 0.01%, 0.03%, and 0.1% (w/w) starting from the day of T-cell transfer.

  • Anti-TNF-α Antibody (Positive Control): Administered intraperitoneally at a dose of 0.5 mg/mouse twice weekly.

  • Vehicle Control: Mice received a standard diet without the active compound.

Assessment of Colitis
  • Body Weight and Disease Activity Index (DAI): Monitored regularly throughout the study. The DAI is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.

  • Macroscopic Evaluation: At the end of the study, the colon was excised, and its weight and length were measured.

  • Histological Analysis: Colon tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin. The severity of inflammation, including cellular infiltration and mucosal damage, was scored in a blinded manner.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-1 beta (IL-1β), in the colon tissue were quantified using enzyme-linked immunosorbent assay (ELISA).

Conclusion

The preclinical data for this compound in a T-cell mediated mouse model of colitis demonstrate its potential as a therapeutic agent for IBD. By antagonizing the CCR9 receptor, this compound effectively reduces the infiltration of pathogenic T cells into the colon, leading to a dose-dependent amelioration of clinical, macroscopic, and histological signs of colitis. Furthermore, this compound treatment was associated with a significant reduction in the levels of key pro-inflammatory cytokines in the colon. These findings supported the progression of this compound into clinical development, although no clinical trial results have been published.[2] Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of CCR9 antagonism in the management of human IBD.

References

The Role of MLN3126 in T-Cell Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126, a potent and selective small molecule antagonist of the C-C chemokine receptor 9 (CCR9), has emerged as a significant investigational compound in the modulation of T-cell trafficking, particularly to the gastrointestinal tract. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences T-cell recruitment, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. Understanding the precise role of this compound is critical for its potential therapeutic application in inflammatory bowel disease (IBD) and other conditions driven by aberrant T-cell infiltration.

The recruitment of T-lymphocytes to specific tissues is a tightly regulated process orchestrated by the interaction of chemokines and their receptors. The CCR9-CCL25 axis is a key driver of T-cell homing to the gut.[1] CCL25, the exclusive chemokine ligand for CCR9, is constitutively expressed by epithelial cells in the small intestine. Circulating T-cells expressing CCR9 are thus guided to this location, a process implicated in both normal immune surveillance and the pathogenesis of inflammatory diseases such as Crohn's disease.[1] this compound functions by competitively inhibiting the binding of CCL25 to CCR9, thereby disrupting this crucial migratory pathway.

Mechanism of Action: Inhibition of the CCR9/CCL25 Axis

This compound exerts its biological effects by directly interfering with the signaling cascade initiated by the binding of CCL25 to CCR9 on the surface of T-cells. This inhibition prevents the conformational changes in the receptor necessary for downstream signaling events that ultimately lead to cell migration.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro assays. These studies demonstrate its high affinity and specificity for the CCR9 receptor.

Assay TypeCell TypeLigandParameterThis compound ValueReference
Calcium Mobilization Human CCR9 transfected cellsCCL25IC506.3 nM
Chemotaxis Mouse primary thymocytesCCL25Dose-dependent inhibition-
In Vivo Colitis Model SCID mice with adoptively transferred CD4+ T-cells-Disease Activity Index (DAI) ReductionDose-dependent[2]
In Vivo Colitis Model SCID mice with adoptively transferred CD4+ T-cells-Histological Score ReductionDose-dependent[2]

Table 1: In Vitro and In Vivo Activity of this compound. This table summarizes the key quantitative data demonstrating the inhibitory effects of this compound on CCR9-mediated functions and its efficacy in a preclinical model of colitis.

Signaling Pathways Modulated by this compound

The binding of CCL25 to CCR9, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways that are essential for chemotaxis. This compound, by blocking this initial interaction, prevents the activation of these downstream cascades. The primary signaling pathways involved include G-protein activation, which in turn can modulate the activity of Phospholipase C (PLC) and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_protein G-protein (Gi/Gq) CCR9->G_protein Activates This compound This compound This compound->CCR9 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization ERK ERK DAG->ERK Cell_Migration Cell Migration (T-cell Recruitment) AKT->Cell_Migration Ca_mobilization->Cell_Migration ERK->Cell_Migration

Figure 1: CCR9 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the role of this compound in T-cell recruitment.

T-Cell Chemotaxis Assay (Transwell Migration Assay)

This assay is fundamental for directly measuring the ability of this compound to inhibit the migration of T-cells towards a CCL25 gradient.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for T-cells)

  • 24-well plates

  • T-cell population of interest (e.g., primary human CD4+ T-cells or a CCR9-expressing T-cell line)

  • Recombinant human or mouse CCL25

  • This compound

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting method (e.g., flow cytometry, hemocytometer)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.

  • In the lower chamber of the 24-well plate, add assay medium containing CCL25 at a concentration known to induce optimal chemotaxis (e.g., 100 ng/mL). Include wells with assay medium alone as a negative control.

  • Pre-incubate T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Resuspend the pre-incubated T-cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the T-cell suspension to the upper chamber of the Transwell insert.

  • Place the insert into the well of the 24-well plate containing the CCL25 chemoattractant.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the Transwell insert.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a preferred method. The results are typically expressed as the percentage of input cells that migrated or as a chemotactic index.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare CCL25 gradient in lower chamber C Add T-cells to upper chamber A->C B Pre-incubate T-cells with this compound B->C D Incubate for 2-4 hours at 37°C C->D E Collect migrated cells from lower chamber D->E F Quantify migrated cells E->F

Figure 2: Experimental Workflow for T-Cell Chemotaxis Assay.
Intracellular Calcium Mobilization Assay

This assay measures an early signaling event following GPCR activation and is used to determine the inhibitory potency of compounds like this compound.

Materials:

  • CCR9-expressing cells (e.g., transfected HEK293 cells or a T-cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Recombinant CCL25

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed CCR9-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate for 1 hour at 37°C to allow for dye loading.

  • During the incubation, prepare a plate with serial dilutions of this compound and a separate plate with a stimulating concentration of CCL25.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Place the cell plate into the fluorescence plate reader.

  • The instrument will first add the this compound dilutions (or vehicle) to the wells and incubate for a short period.

  • The instrument will then inject the CCL25 solution and immediately begin recording fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The peak fluorescence is measured, and the IC50 of this compound is calculated from the dose-response curve.

T-Cell Mediated Colitis Mouse Model

This in vivo model is crucial for evaluating the therapeutic potential of this compound in a disease context that mimics aspects of human IBD.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • Donor mice (e.g., BALB/c)

  • Reagents for T-cell isolation (e.g., magnetic-activated cell sorting (MACS) kits for CD4+ T-cells)

  • This compound formulated in the diet or for oral gavage

  • Equipment for monitoring disease activity (e.g., body weight scales)

  • Reagents for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Isolate CD4+ T-cells from the spleens of donor mice. A common protocol involves the adoptive transfer of naive T-cells (CD4+CD45RBhigh).

  • Inject approximately 0.5 x 10^6 purified CD4+ T-cells intraperitoneally into each SCID mouse.

  • House the mice and monitor for signs of colitis, which typically develops over 3-8 weeks. This includes monitoring body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

  • Administer this compound to a treatment group of mice, starting either at the time of T-cell transfer (prophylactic) or after the onset of disease symptoms (therapeutic). This compound can be mixed into the chow at specified concentrations (e.g., 0.05%, 0.25%, 1% w/w) or administered daily by oral gavage.[2] A control group receives a vehicle diet or gavage.

  • At the end of the study period, euthanize the mice and collect the colons.

  • Measure the colon length and weight.

  • Fix a portion of the colon in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin staining.

  • Score the histological sections for the severity of inflammation, including cellular infiltration, epithelial damage, and mucosal thickening.

Conclusion

This compound demonstrates a clear and potent role in the inhibition of T-cell recruitment by selectively antagonizing the CCR9 receptor. Its ability to block the CCR9/CCL25 axis, as evidenced by in vitro functional assays and in vivo disease models, underscores its potential as a therapeutic agent for inflammatory conditions characterized by the influx of CCR9-expressing T-cells into the gut. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of targeting this critical chemokine pathway. Further investigation into the effects of this compound on specific T-cell subsets and its long-term efficacy and safety will be crucial in its clinical development.

References

The Core of CCR9 Inhibition: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C chemokine ligand 25 (CCL25), form a critical signaling axis that governs the migration of immune cells, particularly T lymphocytes, to the gastrointestinal tract.[1][2] This tissue-specific homing mechanism is essential for normal immune surveillance of the gut. However, dysregulation of the CCR9/CCL25 axis is strongly implicated in the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[2][3] In these conditions, an overabundance of CCR9-expressing leukocytes are recruited to the intestine, contributing to chronic inflammation and tissue damage.[2] Consequently, inhibiting the CCR9 receptor has emerged as a promising therapeutic strategy to selectively block this inflammatory cell recruitment, offering a targeted approach to treating IBD.[1][3] This guide provides an in-depth overview of the fundamental research on CCR9 inhibitors, focusing on signaling pathways, quantitative data of key compounds, and detailed experimental protocols for their evaluation.

The CCR9-CCL25 Signaling Pathway

Under normal physiological conditions, CCL25 is predominantly expressed by epithelial cells in the small intestine.[4] Circulating T cells that express CCR9 on their surface are arrested on the gut endothelium upon encountering CCL25. This interaction triggers a conformational change in the CCR9 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.

This signaling leads to the activation of integrins, such as α4β7, which firmly adhere the T cell to mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial surface, facilitating the cell's extravasation from the bloodstream into the intestinal tissue. Key downstream effects of CCR9 activation include intracellular calcium mobilization (Ca²⁺ flux) and the recruitment of β-arrestin proteins.[5]

In the context of certain diseases like pancreatic cancer, CCR9 signaling has also been shown to activate the PI3K/AKT pathway, leading to the activation of β-catenin, which can promote cell proliferation and drug resistance.

Below is a diagram illustrating the canonical CCR9 signaling pathway in immune cells.

CCR9_Signaling Canonical CCR9 Signaling Pathway in T-Cell Homing CCR9 CCR9 Receptor GPCR G-Protein (Gα, Gβγ) CCR9->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates Arrestin β-Arrestin Recruitment GPCR->Arrestin CCL25 CCL25 Ligand CCL25->CCR9 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_Flux Increased Intracellular [Ca²⁺] Ca_ER->Ca_Flux Integrin Integrin Activation (e.g., α4β7) Ca_Flux->Integrin Leads to Chemotaxis Cell Migration (Chemotaxis) Integrin->Chemotaxis Drug_Discovery_Workflow Preclinical Evaluation Workflow for a CCR9 Inhibitor Start Compound Library BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay HitID Hit Identification (Compounds with high affinity) BindingAssay->HitID FunctionalAssay Secondary Screen: Functional Assays HitID->FunctionalAssay CaFlux Ca²⁺ Mobilization Assay FunctionalAssay->CaFlux Chemotaxis Chemotaxis Assay FunctionalAssay->Chemotaxis LeadGen Lead Generation (Potent functional inhibitors) FunctionalAssay->LeadGen Selectivity Selectivity Profiling (Against other chemokine receptors) LeadGen->Selectivity ADME ADME/Tox Profiling (Pharmacokinetics & Safety) Selectivity->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->HitID SAR Cycle InVivo In Vivo Efficacy Testing (e.g., DSS Colitis Model) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate TCell_Homing Molecular Basis of T-Cell Homing to Intestinal Tissue TCell CCR9+ T-Cell Tissue Intestinal Tissue TCell:e->Tissue:w 4. Extravasation TCell:e->p1:w 1. Rolling & Tethering Integrin_low α4β7 Integrin (Low Affinity State) Integrin_low:e->p3:w 3. Firm Adhesion CCR9 CCR9 CCR9:e->p2:w 2. Activation Signal EndoCell Endothelial Cell CCL25 CCL25 MAdCAM1 MAdCAM-1 Inhibitor CCR9 Inhibitor (e.g., Vercirnon) Inhibitor->CCR9 Blocks Interaction p1->CCR9 p1->CCL25 p2->Integrin_low Conformational Change p3->MAdCAM1

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of MLN3126, a CCR9 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

MLN3126 is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its unique ligand, C-C motif chemokine ligand 25 (CCL25), plays a critical role in the migration and recruitment of T cells to the small intestine. This signaling axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), particularly Crohn's disease. By blocking the CCR9/CCL25 interaction, this compound can inhibit the infiltration of pathogenic T cells into the gut mucosa, thereby reducing inflammation.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its ability to inhibit CCR9-mediated signaling and cell migration.

Mechanism of Action

This compound is an orally available small molecule that acts as a non-competitive antagonist of CCR9. It binds to the receptor and prevents the conformational changes necessary for G-protein coupling and downstream signaling upon CCL25 binding. This blockade effectively inhibits key cellular responses mediated by CCR9 activation, including calcium mobilization and chemotaxis.

Signaling Pathway

The binding of CCL25 to its G protein-coupled receptor, CCR9, initiates a signaling cascade that drives T cell migration. Upon ligand binding, CCR9 couples to intracellular G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in cell migration. This compound blocks this entire cascade by preventing the initial receptor activation.

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_protein G Protein CCR9->G_protein Activates This compound This compound This compound->CCR9 Inhibits PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to

Figure 1: Simplified CCR9 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key potency values.

Assay TypeCell Line/SystemLigandParameterIC50 Value (nM)Reference
Calcium MobilizationCCR9 Expressing CellsCCL25Ca²⁺ Influx6.3[3]
Radioligand BindingCCR9 Expressing CellsBiotinylated CCL25Binding14.2[3]
ChemotaxisMouse Primary ThymocytesCCL25MigrationNot specified[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the antagonist activity of this compound on the CCR9/CCL25 axis.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CCL25 in CCR9-expressing cells.

Calcium_Mobilization_Workflow A 1. Cell Culture (e.g., HEK293-hCCR9 or Molt-4) B 2. Cell Harvesting and Plating (Black, clear-bottom 96-well plates) A->B C 3. Dye Loading (e.g., Fluo-4 AM or Fura-2 AM) B->C D 4. Compound Incubation (Varying concentrations of this compound) C->D E 5. CCL25 Stimulation D->E F 6. Fluorescence Measurement (FLIPR or plate reader) E->F G 7. Data Analysis (IC50 determination) F->G

Figure 2: Workflow for the calcium mobilization assay.

Materials:

  • Cells: Human embryonic kidney 293 (HEK-293) cells stably transfected with human CCR9 (HEK293-hCCR9) or a human T-ALL cell line endogenously expressing CCR9 (e.g., Molt-4).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic (for transfected cells).

  • Reagents: Recombinant human CCL25, this compound, Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), Pluronic F-127, Probenecid (B1678239).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hCCR9 or Molt-4 cells under standard conditions (37°C, 5% CO₂).

    • On the day of the assay, harvest cells and wash with Assay Buffer.

    • Resuspend cells in Assay Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well into a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.04%) in Assay Buffer. If using Fura-2 AM, probenecid may be required to prevent dye extrusion.

    • Add 100 µL of the 2X dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After the dye loading incubation, centrifuge the plate at low speed and gently remove the supernatant.

    • Resuspend the cells in 100 µL of Assay Buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for 15-30 minutes at room temperature.

  • CCL25 Stimulation and Fluorescence Measurement:

    • Prepare a 4X solution of CCL25 in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀), typically around 10-50 nM.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 50 µL of the 4X CCL25 solution into each well.

    • Immediately begin recording the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (100% response) and a no-stimulant control (0% response).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of CCR9-expressing cells towards a CCL25 gradient.

Chemotaxis_Workflow A 1. Prepare Cells (e.g., Mouse Thymocytes or Molt-4) B 2. Pre-incubate Cells with this compound A->B D 4. Add Cells to Upper Chamber B->D C 3. Set up Transwell Plate (CCL25 in lower chamber) C->D E 5. Incubate (Allow for migration) D->E F 6. Quantify Migrated Cells (e.g., CyQUANT dye) E->F G 7. Data Analysis (IC50 determination) F->G

Figure 3: Workflow for the in vitro chemotaxis assay.

Materials:

  • Cells: Freshly isolated mouse thymocytes or Molt-4 cells.

  • Chemoattractant: Recombinant mouse or human CCL25.

  • Test Compound: this compound.

  • Assay Medium: RPMI-1640 with 0.5% BSA.

  • Equipment: Transwell inserts (5 µm pore size), 24-well plates, fluorescence plate reader.

  • Detection Reagent: CyQUANT GR dye or Calcein-AM.

Protocol:

  • Cell Preparation:

    • Isolate thymocytes from mice or culture Molt-4 cells.

    • Wash the cells with Assay Medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Compound Pre-incubation:

    • In a separate plate or tubes, incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.

  • Assay Setup:

    • Add 600 µL of Assay Medium containing CCL25 (at its EC₅₀ concentration for chemotaxis, typically 50-100 nM) to the lower wells of a 24-well plate.

    • For the negative control (random migration), add Assay Medium without CCL25 to some wells.

    • Place the Transwell inserts into the wells.

  • Cell Migration:

    • Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, add a cell lysis buffer containing a fluorescent dye like CyQUANT.

    • Incubate as per the manufacturer's instructions and then read the fluorescence on a plate reader.

    • Alternatively, count the migrated cells using a hemocytometer or flow cytometry.

  • Data Analysis:

    • Subtract the number of randomly migrated cells (negative control) from all other readings.

    • Express the data as a percentage of the migration observed in the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Radioligand Binding Assay

This competitive binding assay measures the affinity of this compound for the CCR9 receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells overexpressing CCR9.

  • Radioligand: ¹²⁵I-labeled CCL25.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled CCL25 (for non-specific binding).

      • 25 µL of serially diluted this compound.

      • 50 µL of ¹²⁵I-CCL25 at a final concentration near its Kd.

      • 100 µL of the CCR9 membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Transfer the contents of the assay plate to a pre-wetted filter plate.

    • Rapidly wash the filters three times with 200 µL of ice-cold Wash Buffer using a vacuum manifold to separate bound from free radioligand.

  • Quantification:

    • Allow the filter plate to dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Conclusion

These protocols provide a framework for the comprehensive in vitro evaluation of this compound and other potential CCR9 antagonists. The calcium mobilization and chemotaxis assays provide functional readouts of antagonist activity, while the radioligand binding assay determines the compound's affinity for the receptor. Together, these assays are essential tools for characterizing the pharmacological profile of CCR9 inhibitors in the context of drug discovery and development for inflammatory diseases.

References

Application Notes and Protocols for MLN3126 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1] The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the gut, making it a therapeutic target for inflammatory bowel disease (IBD).[1][2] this compound exerts its pharmacological effect by blocking the binding of CCL25 to CCR9, thereby inhibiting downstream signaling pathways, including intracellular calcium mobilization.[1]

This document provides a detailed protocol for a calcium mobilization assay to characterize the antagonist activity of this compound on the CCR9-CCL25 axis. The assay is based on the use of a fluorescent calcium indicator in a cell line expressing human CCR9 and is suitable for high-throughput screening and detailed pharmacological characterization of CCR9 antagonists.

Signaling Pathway of CCR9 and Inhibition by this compound

CCR9 is a G-protein coupled receptor (GPCR). Upon binding of its ligand, CCL25, CCR9 undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. This compound, as a CCR9 antagonist, competitively binds to the receptor, preventing CCL25-induced activation and the subsequent cascade leading to calcium mobilization.

CCR9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR9 CCR9 G_protein Gq Protein CCR9->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_cytosol Increased Cytosolic Ca²⁺ ER->Ca_cytosol Releases Ca²⁺ CCL25 CCL25 (Agonist) CCL25->CCR9 Binds & Activates This compound This compound (Antagonist) This compound->CCR9 Inhibits Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed CCR9-expressing cells in microplate dye_loading Load cells with calcium indicator dye seed_cells->dye_loading add_antagonist Add this compound (or vehicle) and pre-incubate dye_loading->add_antagonist add_agonist Add CCL25 (agonist) to stimulate cells add_antagonist->add_agonist measure_fluorescence Measure fluorescence change in FLIPR add_agonist->measure_fluorescence analyze_data Calculate IC₅₀ of this compound measure_fluorescence->analyze_data

References

Application Notes and Protocols for Chemotaxis Assay Using MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing MLN3126, a potent and selective CCR9 antagonist, in a cell chemotaxis assay. This document is intended for researchers, scientists, and drug development professionals investigating the effects of CCR9 inhibition on cell migration.

Introduction

Chemokine receptors play a crucial role in directing the migration of cells, a process known as chemotaxis. The C-C chemokine receptor 9 (CCR9) and its specific ligand, C-C motif chemokine ligand 25 (CCL25), are key players in immune cell trafficking, particularly in the context of inflammatory bowel disease (IBD).[1] this compound is an orally available small molecule that acts as a potent and selective antagonist of CCR9.[1][2] By blocking the interaction between CCR9 and CCL25, this compound effectively inhibits the downstream signaling pathways that lead to cell migration.[1]

This document outlines the principles of a chemotaxis assay, the mechanism of action of this compound, and a detailed protocol for its application in an in vitro chemotaxis study.

Mechanism of Action: this compound Inhibition of CCR9 Signaling

CCR9 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of T cells that home to the gut.[1] The binding of its ligand, CCL25, initiates a cascade of intracellular signaling events. This process begins with the activation of G proteins, leading to the activation of various downstream pathways, including the PI3K/Akt and MAPK pathways. These signaling cascades ultimately result in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL25 gradient.

This compound functions as a competitive antagonist, binding to CCR9 and preventing its interaction with CCL25. This blockade inhibits the initiation of the downstream signaling cascade, thereby abrogating the chemotactic response of CCR9-expressing cells.

Quantitative Data Summary

The inhibitory effect of this compound on chemotaxis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes key in vitro data for this compound.

ParameterCell TypeChemoattractantIC50 Value (nM)Reference
Calcium MobilizationHuman CCR9 transfected cellsCCL256.3[1][2]
ChemotaxisMouse primary thymocytesCCL25Not explicitly stated, but dose-dependent inhibition was observed.[1]
Ligand BindingCCR9Biotinylated CCL2514.2[2]

Experimental Protocols

In Vitro Chemotaxis Assay Using this compound

This protocol describes a common method for assessing the inhibitory effect of this compound on the chemotaxis of CCR9-expressing cells towards CCL25. A widely used method is the Transwell or Boyden chamber assay.

Materials:

  • CCR9-expressing cells (e.g., MOLT-4, a human T-lymphoblast cell line, or primary T cells)

  • This compound

  • Recombinant human or mouse CCL25

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm)

  • 24-well plates

  • Calcein-AM (for cell viability and counting)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR9-expressing cells according to standard protocols.

    • On the day of the assay, harvest the cells and wash them with serum-free medium.

    • Resuspend the cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound and Chemoattractant:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations.

    • Prepare a solution of CCL25 in chemotaxis buffer at a concentration known to induce optimal chemotaxis (this should be determined empirically, but a starting point could be 100 ng/mL).

  • Assay Setup:

    • Add the CCL25 solution to the lower wells of the 24-well plate. For negative controls, add only chemotaxis buffer.

    • In a separate tube, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (typically 2-4 hours, this should be optimized for the specific cell type).

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • To quantify the migrated cells in the lower chamber, add Calcein-AM to each well and incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm).

    • Alternatively, migrated cells can be directly counted using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

CCR9 Signaling Pathway and this compound Inhibition

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_Protein G Protein Activation CCR9->G_Protein Activates This compound This compound This compound->CCR9 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Actin Actin Cytoskeleton Reorganization PI3K_Akt->Actin MAPK->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis Chemotaxis_Workflow start Start: Prepare CCR9+ Cells prepare_reagents Prepare this compound Dilutions and CCL25 Solution start->prepare_reagents pre_incubation Pre-incubate Cells with This compound or Vehicle prepare_reagents->pre_incubation setup_transwell Setup Transwell Assay: CCL25 in Lower Chamber, Cells in Upper Chamber pre_incubation->setup_transwell incubation Incubate at 37°C (2-4 hours) setup_transwell->incubation quantify Quantify Migrated Cells (e.g., Calcein-AM) incubation->quantify analysis Data Analysis: Calculate % Inhibition and IC50 quantify->analysis end End analysis->end

References

Application Notes and Protocols: MLN3126 in a T-Cell Mediated Mouse Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the excessive recruitment of leukocytes, particularly T-lymphocytes, to the intestinal mucosa. The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this process.[1] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be induced in the colon during inflammation, creating a chemotactic gradient that recruits CCR9-expressing T-cells to the gut mucosa.[1][2][3][4][5] This targeted recruitment makes the CCR9/CCL25 axis a promising therapeutic target for IBD.

MLN3126 is an orally available, potent, and selective small molecule antagonist of CCR9.[1][6] By blocking the interaction between CCR9 and CCL25, this compound inhibits the migration and infiltration of pathogenic T-cells into the intestinal tissue, thereby reducing inflammation.[1][6] Preclinical studies in a T-cell mediated mouse model of colitis have demonstrated the efficacy of this compound in ameliorating disease severity, suggesting its potential as a therapeutic agent for IBD.[1] This document provides detailed application notes and protocols for utilizing this compound in this specific mouse model.

Signaling Pathway and Mechanism of Action

The recruitment of T-cells to the inflamed gut is a multi-step process orchestrated by chemokines and adhesion molecules. The CCL25/CCR9 axis is central to the homing of a specific subset of T-cells to the intestine.

cluster_0 Blood Vessel Lumen cluster_1 Gut Lamina Propria T_Cell CCR9+ T-Cell Epithelial_Cell Intestinal Epithelial Cell T_Cell->Epithelial_Cell Migration & Infiltration Inflammation Inflammation T_Cell->Inflammation Promotes This compound This compound This compound->T_Cell Blocks CCR9 CCL25 CCL25 (Chemokine) Epithelial_Cell->CCL25 Secretes CCL25->T_Cell Binds to CCR9 Receptor cluster_0 Phase 1: Colitis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Disease Assessment A 1. Isolate Splenocytes (from BALB/c mice) B 2. Prepare Activated CD4+ T-Cells A->B C 3. Adoptive Transfer (2x10^5 cells IV into SCID mice) B->C D 4. Administer this compound (Dietary, starting Day 1) C->D E 5. Monitor Clinical Signs (Body Weight, Diarrhea) D->E F 6. Euthanasia & Tissue Collection (Day 21-22) E->F G 7. Analyze Parameters (Colon Weight, Histology, Cytokines) F->G

References

Application Notes and Protocols: Dosing and Administration of MLN3126 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the gut, making it a therapeutic target for inflammatory bowel disease (IBD). These application notes provide detailed protocols for the dosing and administration of this compound in murine models, a summary of reported dosing regimens, and an overview of the associated signaling pathway.

Data Presentation: Reported Dosing Regimens of this compound in Mice

The following table summarizes the quantitative data from studies involving the administration of this compound to mice. This information is intended to guide dose selection for future in vivo studies.

Administration RouteDosageDosing FrequencyMouse ModelReference
Dietary AdministrationNot specifiedContinuousT cell transfer colitis model[1]
Oral Gavage0.05% (w/w)Not specifiedNot specified
Oral Gavage0.25% (w/w)Not specifiedNot specified
Oral Gavage1% (w/w)Not specifiedNot specified
Oral Gavage2.5% (w/w)Not specifiedT cell transfer colitis model

Signaling Pathway

This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of CCL25 to CCR9. This inhibition prevents the downstream activation of pathways crucial for T cell migration and survival.

CCR9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR9 CCR9 PI3K PI3K CCR9->PI3K Activation CCL25 CCL25 CCL25->CCR9 Binding This compound This compound This compound->CCR9 Inhibition AKT AKT PI3K->AKT Activation GSK3B GSK-3β AKT->GSK3B Inhibition Cell_Survival Cell_Survival AKT->Cell_Survival Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Chemotaxis Chemotaxis Beta_Catenin->Chemotaxis

Figure 1: Simplified signaling pathway of the CCL25/CCR9 axis and the inhibitory action of this compound.

Experimental Protocols

While specific, publicly available protocols for the formulation of this compound are limited, the following are detailed, generally accepted methods for the preparation of oral suspensions and dietary mixtures for poorly soluble compounds in rodent studies.

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is designed for the preparation of a homogenous suspension suitable for accurate oral dosing.

Materials:

  • This compound powder

  • Vehicle:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt (low viscosity) in sterile water

    • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and appropriate beakers

  • Calibrated balance

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, heat approximately 90 mL of sterile water to about 60°C.

    • Slowly add 0.5 g of CMC to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween 80 to the CMC solution.

    • Bring the final volume to 100 mL with sterile water and mix thoroughly.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed.

    • Weigh the precise amount of this compound powder.

    • Place the this compound powder in a mortar.

    • Add a small volume of the prepared vehicle to the powder to form a paste.

    • Triturate the paste with the pestle until it is smooth and uniform.

    • Gradually add the remaining vehicle in small portions while continuously mixing.

    • Transfer the suspension to a beaker with a magnetic stir bar.

    • Stir the suspension for at least 30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any clumps or undispersed particles. If necessary, use a homogenizer for a brief period.

    • Store the suspension at 2-8°C and protect it from light. Shake well before each use.

Protocol 2: Incorporation of this compound into Powdered Diet

This method is suitable for chronic dosing studies, providing a less stressful administration route compared to daily gavage.

Materials:

  • This compound powder

  • Powdered rodent chow (ensure the basal diet composition is appropriate for the study)

  • Geometric dilution mixing equipment (e.g., V-blender or a series of sealed containers of increasing size)

  • Calibrated balance

Procedure:

  • Dosage Calculation:

    • Determine the target dose in mg/kg/day.

    • Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).

    • Calculate the required concentration of this compound in the diet (mg of drug per kg of food) using the following formula: Concentration (mg/kg food) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Food Intake ( kg/day )

  • Diet Preparation:

    • Weigh the calculated amount of this compound for the total batch of diet to be prepared.

    • Weigh the corresponding amount of powdered rodent chow.

    • Use the geometric dilution method for mixing to ensure uniform distribution of the compound: a. Mix the weighed this compound with an equal volume of powdered chow in a small, sealed container and shake vigorously. b. Add this mixture to an equal volume of fresh powdered chow and repeat the mixing process. c. Continue this process of adding equal volumes of chow and mixing until the entire batch of diet is incorporated.

    • For large batches, a V-blender is recommended for thorough and consistent mixing.

    • Store the medicated diet in airtight containers at 2-8°C and protect it from light.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a mouse model of colitis.

Experimental_Workflow cluster_treatment Treatment Phase Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Induction (e.g., T cell transfer) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Vehicle_Control Vehicle Control Group Randomization->Vehicle_Control MLN3126_Treatment This compound Treatment Group Randomization->MLN3126_Treatment Monitoring Daily Monitoring (Weight, Clinical Score) Vehicle_Control->Monitoring MLN3126_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint_Analysis

Figure 2: A representative experimental workflow for evaluating this compound in a mouse colitis model.

References

Application Notes and Protocols for MLN3126 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] The interaction between CCR9 and its unique ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration and recruitment of T cells to the gastrointestinal tract.[1] This signaling axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), making this compound a valuable tool for studying gut-specific immune responses and a potential therapeutic agent.[1]

These application notes provide detailed protocols for the use of this compound in primary cell cultures, specifically focusing on mouse thymocytes, to assess its inhibitory effects on CCR9-mediated functions.

Mechanism of Action

This compound exerts its antagonistic effect by binding to CCR9 and preventing the binding of its ligand, CCL25. This blockade inhibits downstream signaling pathways, primarily the mobilization of intracellular calcium and subsequent cell migration (chemotaxis).[1]

cluster_membrane Cell Membrane CCR9 CCR9 G_Protein G-Protein Activation CCR9->G_Protein Activates CCL25 CCL25 CCL25->CCR9 Binds to This compound This compound This compound->CCR9 Blocks Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Leads to Chemotaxis Cell Migration (Chemotaxis) Ca_Mobilization->Chemotaxis Induces

Figure 1: Simplified signaling pathway of CCL25/CCR9 and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of this compound on primary mouse thymocytes.

ParameterCell TypeAssayIC50 ValueReference
Calcium Influx InhibitionMouse Primary ThymocytesCCL25-induced Calcium Mobilization6.3 nM[2]
Ligand Binding InhibitionMouse Primary ThymocytesBiotinylated CCL25 Binding14.2 nM[2]
Chemotaxis InhibitionMouse Primary ThymocytesCCL25-induced ChemotaxisDose-dependent inhibition[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Isolation and Culture of Primary Mouse Thymocytes

This protocol describes the isolation of thymocytes from a mouse thymus to obtain a single-cell suspension for use in functional assays.

Materials:

  • 4-6 week old C57BL/6 mouse

  • 70% Ethanol (B145695)

  • Sterile dissection tools

  • Sterile phosphate-buffered saline (PBS)

  • Sterile Petri dish

  • Sterile frosted glass slides or a 70 µm cell strainer

  • ACK lysis buffer (optional, for red blood cell lysis)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

Protocol:

  • Euthanize the mouse according to institutional guidelines.

  • Spray the ventral surface with 70% ethanol to sterilize the area.

  • Make a midline incision to expose the thoracic cavity and carefully excise the thymus, which is a bilobed organ located superior to the heart.

  • Place the thymus in a Petri dish containing cold, sterile PBS.

  • To prepare a single-cell suspension, gently mash the thymus between the frosted ends of two sterile glass slides or through a 70 µm cell strainer.

  • Collect the cell suspension and centrifuge at 300 x g for 5-10 minutes.

  • (Optional) If red blood cell contamination is high, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes, then neutralize with an excess of complete medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells in the appropriate assay buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

cluster_workflow Primary Thymocyte Isolation Workflow Start Euthanize Mouse Dissect Dissect Thymus Start->Dissect Suspend Create Single-Cell Suspension Dissect->Suspend Centrifuge Centrifuge & Wash Suspend->Centrifuge Lyse RBC Lysis (Optional) Centrifuge->Lyse Count Count & Assess Viability Centrifuge->Count Lyse->Centrifuge End Ready for Assay Count->End cluster_workflow Chemotaxis Assay Workflow Start Prepare Cell Suspension & Pre-incubate with this compound Setup Add CCL25 to Lower Chamber & Cells to Upper Chamber Start->Setup Incubate Incubate at 37°C Setup->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Analyze Data & Determine IC₅₀ Quantify->Analyze End Results Analyze->End

References

Application Notes and Protocols for Studying Lymphocyte Migration with MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] CCR9, in conjunction with its exclusive ligand CCL25 (thymus-expressed chemokine, TECK), plays a crucial role in the migration and homing of lymphocytes, particularly T cells, to the small intestine under both normal physiological and inflammatory conditions.[1][3][4][5] This makes the CCR9/CCL25 axis a compelling target for therapeutic intervention in inflammatory bowel diseases (IBD), such as Crohn's disease.[2][6] this compound serves as a valuable research tool for elucidating the mechanisms of lymphocyte trafficking and for the preclinical evaluation of CCR9-targeted therapies.[1]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying lymphocyte migration.

Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR9 receptor. By binding to CCR9, a G protein-coupled receptor (GPCR), this compound prevents the binding of the chemokine CCL25.[1] This inhibition blocks the intracellular signaling cascade that is normally initiated by CCL25 binding, which includes Gαi protein activation, release of Gβγ dimers, activation of phospholipase C (PLC), and subsequent downstream events such as calcium mobilization and activation of the ERK1/2 pathway.[7][8] The ultimate functional consequence of this inhibition is a reduction in the directional migration (chemotaxis) of CCR9-expressing lymphocytes towards a CCL25 gradient.[1][2]

Signaling Pathway of CCR9 and Inhibition by this compound

CCR9_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binds G_protein Gαiβγ CCR9->G_protein Activates This compound This compound This compound->CCR9 Inhibits G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_betagamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK ERK1/2 Activation DAG->ERK Actin Actin Polymerization Ca_release->Actin ERK->Actin Chemotaxis Cell Migration & Chemotaxis Actin->Chemotaxis

Caption: CCR9 signaling pathway and its inhibition by this compound.

Quantitative Data for this compound

The potency of this compound has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) for this compound.

ParameterCell TypeAssayIC50 ValueReference
Calcium InfluxHuman CCR9-transfected cellsCCL25-induced Calcium Mobilization6.3 nM[9]
Chemokine BindingHuman CCR9-expressing cellsBiotinylated CCL25 Binding14.2 nM[9]
ChemotaxisMouse primary thymocytesCCL25-induced ChemotaxisNot specified, dose-dependent inhibition[1][2]
ChemotaxisMolt-4 T cell lineCCL25-induced Chemotaxis (in buffer)12 nM[7]
ChemotaxisMolt-4 T cell lineCCL25-induced Chemotaxis (in 100% human serum)32 nM[7]
Calcium MobilizationMolt-4 T cell lineCCL25-induced Calcium Mobilization19 nM[7]
ChemotaxisMurine thymocytesCCL25-induced Chemotaxis2.5 nM[7]

Experimental Protocols

In Vitro Lymphocyte Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR9-expressing lymphocytes towards a CCL25 gradient using a transwell assay.

Chemotaxis_Workflow A 1. Prepare CCR9-expressing lymphocytes (e.g., Molt-4 cells or primary T cells) B 2. Pre-incubate cells with varying concentrations of This compound or vehicle control A->B D 4. Add pre-incubated cells to the upper chamber (insert) B->D C 3. Add CCL25 chemoattractant to the lower chamber of a transwell plate C->D E 5. Incubate plate to allow cell migration D->E F 6. Quantify migrated cells in the lower chamber (e.g., using a cell counter or fluorescence) E->F G 7. Analyze data and determine the inhibitory effect of this compound F->G

Caption: Workflow for an in vitro lymphocyte chemotaxis assay.

  • CCR9-expressing lymphocytes (e.g., Molt-4 human T cell line, or isolated primary lymphocytes)

  • This compound

  • Recombinant human or mouse CCL25

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes) and companion plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a fluorescence-based cell quantification reagent (e.g., Calcein-AM)

  • Incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Plate reader (if using a fluorescence-based method)

  • Cell Preparation: Culture CCR9-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them once with chemotaxis medium. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in chemotaxis medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-incubation: In a separate tube, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control). Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing CCL25 (e.g., 100 ng/mL) to the lower wells of the transwell plate.[10] Include wells with medium alone as a negative control for basal migration.

    • Gently place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the top of each insert.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or an automated cell counter.

    • Alternatively, for a higher-throughput method, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.[11]

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.

Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on CCL25-induced intracellular calcium flux in CCR9-expressing cells.

  • CCR9-expressing lymphocytes

  • This compound

  • Recombinant human or mouse CCL25

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection, or a flow cytometer

  • Cell Preparation and Dye Loading:

    • Harvest and wash the cells with assay buffer.

    • Resuspend the cells at 1-2 x 10^6 cells/mL in assay buffer containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (at a final concentration of 0.02%).

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend them in the same buffer.

  • Assay Setup:

    • Dispense the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for 10-15 minutes at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Use the instrument's automated injector to add CCL25 to the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.

  • Controls:

    • Positive Control: Add ionomycin to a set of wells to induce maximal calcium influx.

    • Negative Control: Add EGTA to chelate extracellular calcium and prevent influx.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each condition and normalize it to the baseline. Determine the percentage of inhibition of the CCL25-induced calcium flux by this compound and calculate the IC50 value.

In Vivo Lymphocyte Homing Assay (Mouse Model)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in preventing the homing of lymphocytes to the small intestine.

  • Mice (e.g., C57BL/6)

  • This compound formulated for oral or parenteral administration

  • Isolated lymphocytes (e.g., from a donor mouse) labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope

  • Anesthesia and surgical tools for intravenous injection and tissue harvesting

  • Flow cytometer or scintillation counter for quantification

  • Lymphocyte Preparation and Labeling: Isolate lymphocytes (e.g., from the spleen or lymph nodes of a donor mouse). Label the cells with a fluorescent dye like CFSE according to the manufacturer's protocol. Wash and resuspend the labeled cells in sterile PBS or saline for injection.

  • Animal Treatment: Administer this compound or vehicle control to the recipient mice via the desired route (e.g., oral gavage). The dosing regimen should be based on prior pharmacokinetic studies.

  • Adoptive Transfer: At the time of expected peak plasma concentration of this compound, intravenously inject the labeled lymphocytes into the treated and control mice.

  • Homing Period: Allow a sufficient time for the lymphocytes to home to various tissues (e.g., 2-24 hours).

  • Tissue Harvesting and Analysis:

    • Euthanize the mice and perfuse the circulatory system with saline to remove non-adherent cells from the vasculature.

    • Harvest the small intestine, mesenteric lymph nodes, spleen, and peripheral lymph nodes.

    • Prepare single-cell suspensions from these tissues.

    • Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled cells that have migrated to each tissue.

  • Data Analysis: Compare the number of labeled lymphocytes in the small intestine and other tissues between the this compound-treated and vehicle-treated groups to determine the in vivo inhibitory effect on lymphocyte homing.

Conclusion

This compound is a specific and potent antagonist of the CCR9 receptor, making it an invaluable tool for studying the role of the CCR9/CCL25 axis in lymphocyte migration, particularly to the gut. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in various in vitro and in vivo models. Careful optimization of these protocols for specific cell types and experimental conditions will ensure robust and reproducible results, contributing to a deeper understanding of lymphocyte trafficking in health and disease.

References

Application Notes and Protocols for In Vivo Studies of MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of MLN3126, a potent and selective antagonist of the chemokine receptor CCR9.

Introduction

This compound is an orally available small molecule that selectively inhibits the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the intestinal mucosa.[1][2] This signaling pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD), making this compound a promising therapeutic candidate for conditions such as Crohn's disease and ulcerative colitis.[1][2] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and mechanism of action of this compound in a physiological setting. The most common animal model for these studies is the T cell transfer model of colitis in immunodeficient mice.[1][3]

Mechanism of Action: The CCR9-CCL25 Signaling Pathway

The binding of CCL25 to CCR9, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for T cell chemotaxis, proliferation, and survival.[4][5][6] this compound acts as an antagonist, blocking these downstream effects. Key signaling cascades involved include the RAS-MAPK-MMP pathway, the RhoA-Rock-MLC pathway, and the PI3K-AKT pathway.[4][6]

CCR9_CCL25_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects CCR9 CCR9 G_protein G Protein Activation CCR9->G_protein CCL25 CCL25 CCL25->CCR9 Binds This compound This compound This compound->CCR9 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_MAPK RAS/MAPK Pathway G_protein->RAS_MAPK RhoA_Rock RhoA/Rock Pathway G_protein->RhoA_Rock PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Cell Migration & Chemotaxis PKC->Chemotaxis Ca_mobilization->Chemotaxis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_MAPK->Proliferation RhoA_Rock->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Proliferation->Inflammation

Figure 1: CCR9-CCL25 Signaling Pathway and Inhibition by this compound.

Experimental Design: T Cell Transfer Model of Colitis

The T cell transfer model of colitis is a widely used and well-characterized model for studying IBD and the effects of immunomodulatory drugs like this compound.[1][3][7] The model involves isolating naive T cells (CD4+CD45RBhigh) from healthy donor mice and transferring them into immunodeficient recipient mice (e.g., SCID or Rag1-/-).[3][8] These recipient mice lack a functional adaptive immune system and, upon transfer of the naive T cells, develop a chronic, progressive colitis that mimics many features of human IBD.[3][7]

experimental_workflow cluster_donor Donor Mouse (e.g., BALB/c) cluster_recipient Recipient Mouse (e.g., SCID) cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis donor_mouse Spleen & Lymph Nodes Harvest t_cell_isolation T Cell Isolation (CD4+CD45RBhigh) donor_mouse->t_cell_isolation adoptive_transfer Adoptive Transfer (i.p. injection) t_cell_isolation->adoptive_transfer Transfer of naive T cells colitis_development Colitis Development (6-8 weeks) adoptive_transfer->colitis_development treatment_groups Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., anti-TNF-α) colitis_development->treatment_groups monitoring Weekly Monitoring: - Body Weight - Clinical Score treatment_groups->monitoring euthanasia Euthanasia & Tissue Collection (Colon, MLN, Spleen) monitoring->euthanasia histology Histological Analysis euthanasia->histology flow_cytometry Flow Cytometry (Lamina Propria & MLN) euthanasia->flow_cytometry cytokine_analysis Cytokine Analysis (ELISA/qPCR) euthanasia->cytokine_analysis pk_analysis Pharmacokinetic Analysis euthanasia->pk_analysis

Figure 2: General Experimental Workflow for this compound In Vivo Studies.

Detailed Protocols

Protocol 1: Induction of T Cell Transfer Colitis

Materials:

  • Donor mice (e.g., 8-12 week old BALB/c)

  • Recipient immunodeficient mice (e.g., 8-12 week old C.B-17 scid/scid)

  • Sterile PBS, RPMI-1640 medium, FACS buffer

  • CD4+ T cell isolation kit

  • Antibodies for flow cytometry sorting (e.g., anti-CD4, anti-CD45RB)

  • Flow cytometer

Procedure:

  • Euthanize donor mice and aseptically harvest spleens and mesenteric lymph nodes.[9]

  • Prepare a single-cell suspension by gently mashing the tissues through a 70 µm cell strainer.[9]

  • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

  • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

  • Sort the cells using a flow cytometer to isolate the CD4+CD45RBhigh population (naive T cells).[8]

  • Resuspend the sorted cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Inject each recipient mouse intraperitoneally (i.p.) with 0.5 x 10^6 CD4+CD45RBhigh T cells in a volume of 200 µL.[3][8]

  • House the mice under specific pathogen-free conditions and monitor their body weight and clinical signs of colitis weekly. Colitis typically develops within 6-8 weeks.[3]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent for dietary administration or oral gavage)

  • Specialized diet for drug administration or oral gavage needles

Procedure:

  • Dietary Administration: this compound can be administered by incorporating it into the chow.[1][2] Prepare diets containing different concentrations of this compound (e.g., 0.05%, 0.25%, and 1% w/w).[1] Begin the specialized diet at the time of T cell transfer or after the onset of clinical signs of colitis, depending on the study design (prophylactic vs. therapeutic).

  • Oral Gavage: Alternatively, this compound can be administered daily via oral gavage. Prepare a formulation of this compound in a suitable vehicle. Administer a specific dose (e.g., mg/kg) to each mouse daily.

Protocol 3: Endpoint Analysis

1. Histological Analysis of Colitis:

  • At the end of the study, euthanize the mice and collect the entire colon.

  • Measure the colon length and weight.

  • Fix a section of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Score the sections in a blinded manner based on the severity of inflammation, epithelial injury, and mucosal architectural changes.[10][11][12]

2. Isolation of Lamina Propria and Mesenteric Lymph Node Lymphocytes:

  • Collect the colon and mesenteric lymph nodes (MLN).

  • Isolate lymphocytes from the MLN by mechanical dissociation through a cell strainer.[13][14][15]

  • To isolate lamina propria lymphocytes, remove Peyer's patches, cut the colon longitudinally, and wash thoroughly.[16][17][18]

  • Perform sequential incubations with EDTA and then a digestion buffer containing collagenase and DNase to release the lamina propria cells.[16][17][18][19]

  • Purify the lymphocytes using a Percoll gradient.[18]

3. Flow Cytometry Analysis:

  • Stain the isolated lymphocytes with a panel of fluorescently labeled antibodies to identify different T cell subsets (e.g., CD4, CD8, and markers for regulatory T cells like Foxp3).

  • For intracellular cytokine staining, stimulate the cells in vitro with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining for cytokines like IFN-γ and IL-17.[16][20]

  • Analyze the stained cells using a flow cytometer.

4. Cytokine Measurement in Colon Tissue:

  • Collect a section of the colon and snap-freeze it in liquid nitrogen.

  • Homogenize the tissue and measure cytokine protein levels (e.g., TNF-α, IFN-γ, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[21][22][23][24]

  • Alternatively, extract RNA from the tissue and perform quantitative real-time PCR (qPCR) to measure cytokine mRNA expression levels.[25]

5. Pharmacokinetic Studies:

  • Administer a single dose of this compound to a separate cohort of mice.

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[26]

Data Presentation

Quantitative data from in vivo studies of this compound should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound in the T Cell Transfer Colitis Model

Treatment GroupDoseChange in Body Weight (%)Colon Length (cm)Histological Score (0-12)
Vehicle Control--15 ± 3.26.5 ± 0.88.5 ± 1.5
This compound0.05% (w/w)-8 ± 2.57.8 ± 0.65.2 ± 1.1
This compound0.25% (w/w)-4 ± 1.8 8.9 ± 0.53.1 ± 0.9**
This compound1% (w/w)-1 ± 1.5 9.5 ± 0.41.8 ± 0.7
Positive Control (Anti-TNF-α)10 mg/kg-2 ± 2.19.2 ± 0.6 2.1 ± 0.8
Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001. Data is illustrative and based on expected outcomes.

Table 2: Effect of this compound on Inflammatory Markers

Treatment GroupDoseColonic TNF-α (pg/mg tissue)Colonic IFN-γ (pg/mg tissue)% CD4+IFN-γ+ in Lamina Propria
Vehicle Control-150 ± 25250 ± 4015 ± 2.8
This compound0.25% (w/w)75 ± 15 120 ± 227 ± 1.5**
This compound1% (w/w)40 ± 10 60 ± 153 ± 0.9***
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: **p<0.01, **p<0.001. Data is illustrative and based on expected outcomes.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose10 mg/kg (oral)
Cmax (ng/mL)1500 ± 250
Tmax (hr)1.5 ± 0.5
AUC (0-t) (ng*hr/mL)7500 ± 1200
Half-life (t1/2) (hr)4.2 ± 0.8
Data are presented as mean ± SEM. Data is illustrative and based on typical small molecule pharmacokinetics.

Conclusion

The in vivo experimental design outlined in these application notes provides a robust framework for evaluating the therapeutic potential of this compound. By utilizing the T cell transfer model of colitis and conducting comprehensive endpoint analyses, researchers can gain valuable insights into the efficacy, mechanism of action, and pharmacokinetic properties of this promising CCR9 antagonist. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data to support the further development of this compound for the treatment of inflammatory bowel disease.

References

Preparing Stock Solutions of MLN3126: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of MLN3126, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings. This guide includes quantitative data on solubility and storage, step-by-step experimental protocols, and visual diagrams of the experimental workflow and the associated signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets CCR9, a G protein-coupled receptor primarily expressed on T cells that home to the gut.[1][2] Its ligand, C-C motif chemokine ligand 25 (CCL25), is expressed in the small intestine and thymus. The CCL25/CCR9 signaling axis plays a critical role in the recruitment of immune cells to the gastrointestinal tract and has been implicated in inflammatory bowel disease (IBD).[1][2] this compound blocks the interaction between CCL25 and CCR9, thereby inhibiting downstream signaling pathways that mediate cell migration and inflammation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₁₉ClN₂O₅S[3]
Molecular Weight446.90 g/mol [3][4]
AppearanceWhite to off-white solid[4]
CAS Number628300-71-0[4]

Table 2: Solubility of this compound

SolventSolubilityCommentsReference
Dimethyl Sulfoxide (DMSO)25 mg/mL (approx. 55.94 mM)Warming to 60°C and sonication can aid dissolution. Use of fresh, anhydrous DMSO is recommended.[4]
EthanolInformation not readily available-
Phosphate-Buffered Saline (PBS)Information not readily availableLikely has low solubility in aqueous buffers.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[4]
Stock Solution in DMSO-80°C6 months[4][5]
-20°C1 month[4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate: Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.469 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 446.90 g/mol = 4.469 mg

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly warm the solution to 60°C in a water bath and vortex again to ensure complete dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]

Preparation of Working Solutions for In Vitro Assays

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Mixing: Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cell cultures.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Equilibrate this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex (Warm if Necessary) dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C or -20°C aliquot->store end_prep Stock Solution Ready store->end_prep thaw Thaw Stock Solution Aliquot end_prep->thaw dilute Serially Dilute in Culture Medium thaw->dilute dmso Ensure Final DMSO ≤ 0.5% dilute->dmso add Add to In Vitro Assay dmso->add end_working Experiment in Progress add->end_working

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: CCR9 Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR9 CCR9 Receptor PI3K PI3K CCR9->PI3K Activates CCL25 CCL25 (Ligand) CCL25->CCR9 Binds This compound This compound This compound->CCR9 Blocks AKT AKT PI3K->AKT Activates Beta_Catenin β-catenin AKT->Beta_Catenin Activates Cell_Effects Cell Proliferation, Invasion, Drug Resistance Beta_Catenin->Cell_Effects Promotes

Caption: this compound blocks the CCL25/CCR9 signaling pathway.

Conclusion

Proper preparation and storage of this compound stock solutions are essential for obtaining reliable and reproducible experimental results. The protocols outlined in this document provide a comprehensive guide for researchers. By following these procedures, investigators can ensure the quality and stability of their this compound solutions, leading to more accurate and impactful research in areas such as inflammatory bowel disease and other conditions where the CCL25/CCR9 axis is implicated.

References

Application Notes and Protocols: Evaluating the Efficacy of MLN3126 in Organoid Models of Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of gastroenterology, immunology, and pharmacology.

Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] The gut epithelium and its interaction with the immune system are central to IBD pathogenesis.[3][4] Traditional 2D cell cultures and animal models often fail to fully recapitulate the complex human intestinal physiology and disease heterogeneity. Patient-derived intestinal organoids have emerged as powerful in vitro models, as they retain the genetic and cellular characteristics of the original tissue, offering a platform for disease modeling and personalized medicine.[5][6][7]

One key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa.[2][8] This process is mediated by chemokines and their receptors. The chemokine CCL25, primarily expressed in the small intestine, binds to the CCR9 receptor on T lymphocytes, guiding their migration to the gut.[8][9] MLN3126 is a potent and selective antagonist of CCR9, which has shown efficacy in ameliorating inflammation in mouse models of colitis by blocking this T-cell migration.[9][10]

These application notes provide a detailed framework for utilizing patient-derived colonic organoids, in co-culture with immune cells, to investigate the therapeutic potential of this compound in modulating inflammatory responses relevant to IBD.

The CCR9-CCL25 Signaling Pathway in IBD

The recruitment of CCR9-expressing T cells from the bloodstream into the intestinal lamina propria is a critical step in the inflammatory cascade of IBD. This process is initiated by the binding of CCL25, a chemokine secreted by intestinal epithelial cells, to the CCR9 receptor on T cells. This interaction triggers downstream signaling that promotes T-cell adhesion to the intestinal vasculature and subsequent transmigration into the tissue, where they contribute to inflammation. This compound acts by competitively inhibiting this receptor-ligand interaction.

CCR9_CCL25_Pathway cluster_blood Blood Vessel cluster_epithelium Intestinal Lamina Propria T_cell CCR9+ T-cell Inflammation Inflammation T_cell->Inflammation promotes migration to gut & contributes to CCR9 CCR9 Receptor T_cell->CCR9 expresses Epithelial_Cell Intestinal Epithelial Cell CCL25 CCL25 Chemokine Epithelial_Cell->CCL25 secretes This compound This compound This compound->CCR9 blocks CCR9->T_cell activates CCL25->CCR9 binds

Figure 1: CCR9-CCL25 signaling pathway and this compound inhibition.

Experimental Workflow

The following workflow outlines the key stages for assessing the anti-inflammatory effects of this compound using an IBD organoid co-culture model. This approach allows for the investigation of epithelial-immune interactions in a patient-specific context.

Experimental_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis Biopsy 1. Obtain Patient Biopsy Crypts 2. Isolate Intestinal Crypts Biopsy->Crypts Organoids 3. Establish 3D Organoid Culture Crypts->Organoids CoCulture 4. Co-culture Organoids with T-cells Organoids->CoCulture Inflammation 5. Induce Inflammation (e.g., TNF-α) CoCulture->Inflammation Treatment 6. Treat with this compound Inflammation->Treatment Harvest 7. Harvest Supernatant & Organoids Treatment->Harvest Assays 8. Perform Downstream Assays (ELISA, qPCR, Imaging) Harvest->Assays Data 9. Data Analysis Assays->Data

Figure 2: Workflow for testing this compound in an IBD organoid model.

Detailed Experimental Protocols

Protocol 1: Generation and Maintenance of Human Colonic Organoids

This protocol is adapted from established methods for generating organoids from patient biopsies.[11][12][13]

  • Biopsy Collection & Digestion:

    • Collect colonic biopsies from IBD patients or healthy controls in a collection medium (e.g., Advanced DMEM/F12) on ice.

    • Wash biopsies 3-5 times with ice-cold PBS.

    • Mince the tissue into small fragments and digest in a chelation buffer (e.g., Gentle Cell Dissociation Reagent) for 30-60 minutes at 4°C with gentle rocking to release intestinal crypts.

  • Crypt Isolation:

    • After incubation, vigorously shake the tube to release crypts from the tissue.

    • Filter the suspension through a 70 µm cell strainer.

    • Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

  • Organoid Seeding:

    • Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel).

    • Plate 25-50 µL droplets of the Matrigel-crypt suspension into a pre-warmed 24-well plate.

    • Polymerize the Matrigel by incubating at 37°C for 15-20 minutes.

  • Organoid Culture:

    • Overlay the Matrigel domes with 500 µL of complete IntestiCult™ Organoid Growth Medium containing essential growth factors (Wnt3a, R-spondin1, Noggin, EGF).[5]

    • Incubate at 37°C, 5% CO₂. Refresh the medium every 2-3 days.

    • Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.

Protocol 2: IBD Phenotype Induction and T-cell Co-culture
  • Organoid Preparation:

    • Culture established organoids for 5-7 days until they form mature structures.

  • Immune Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD3+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Co-culture Setup:

    • Gently disrupt mature organoids into smaller fragments.

    • Resuspend fragments in Matrigel and plate as described in Protocol 1.

    • After Matrigel polymerization, add culture medium containing a pro-inflammatory cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ) to induce an IBD-like phenotype.[4][14]

    • Add isolated T cells to the medium overlaying the organoids at a ratio of approximately 10:1 (T cells to estimated epithelial cells).

    • Incubate for 24 hours before treatment.

Protocol 3: this compound Treatment
  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions in culture medium to achieve final concentrations for testing. Based on its reported IC50 of ~6.3 nM for calcium influx, a suggested concentration range is 1 nM to 1 µM.[10]

  • Treatment Application:

    • After the 24-hour inflammation induction period, carefully remove the medium from the co-cultures.

    • Add fresh medium containing the pro-inflammatory cocktail and the desired concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Medium with pro-inflammatory cocktail and DMSO (equivalent to the highest this compound concentration).

      • No Inflammation Control: Medium without pro-inflammatory cocktail or this compound.

  • Incubation:

    • Incubate the treated co-cultures for an additional 24-48 hours at 37°C, 5% CO₂.

Protocol 4: Assessment of Inflammatory Response
  • Supernatant Collection:

    • At the end of the treatment period, carefully collect the culture supernatant from each well for cytokine analysis.

  • Organoid Harvesting:

    • Harvest the organoids by dissolving the Matrigel dome in a cell recovery solution.

    • Wash the organoids with cold PBS.

  • Cytokine Analysis (ELISA):

    • Use the collected supernatant to quantify the secretion of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using commercial ELISA kits.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from the harvested organoids.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR to analyze the expression of genes involved in inflammation (e.g., CCL25, IL6, CXCL8, TNFA) and epithelial barrier function (e.g., TJP1 (ZO-1), OCLN (Occludin)). Normalize expression to a housekeeping gene (e.g., GAPDH).

  • Immunofluorescence Imaging:

    • Fix the organoids in 4% paraformaldehyde.

    • Embed in paraffin (B1166041) or OCT for sectioning, or perform whole-mount staining.

    • Stain for markers of interest, such as CD3 (to visualize T-cell infiltration), E-cadherin (epithelial integrity), and Ki67 (proliferation).

    • Image using confocal microscopy.

Data Presentation

The following table presents exemplary data that could be generated from the described experiments, demonstrating the potential dose-dependent effects of this compound.

Table 1: Exemplary Quantitative Data on the Effects of this compound on Inflamed IBD Organoid Co-cultures

Treatment GroupIL-6 Secretion (pg/mL)CXCL8 mRNA (Fold Change vs. Healthy)Organoid Viability (% of Healthy Control)T-cell Infiltration (CD3+ cells/organoid)
Healthy Control (No Treatment)50 ± 81.0 ± 0.2100%2 ± 1
IBD Model (TNF-α + Vehicle)850 ± 7515.2 ± 2.165% ± 7%45 ± 6
IBD Model + this compound (10 nM)625 ± 6010.8 ± 1.575% ± 6%30 ± 5
IBD Model + this compound (100 nM)350 ± 455.5 ± 0.988% ± 5%15 ± 4
IBD Model + this compound (1 µM)150 ± 202.1 ± 0.595% ± 4%5 ± 2

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion and Future Directions

The use of patient-derived organoid co-culture models provides a sophisticated platform to evaluate the therapeutic efficacy of CCR9 antagonists like this compound. This system allows for the detailed investigation of how blocking T-cell interaction with the epithelium can mitigate inflammatory responses in a human-relevant and potentially patient-specific manner.

Future studies could expand on this model by:

  • Utilizing organoids derived from different regions of the gut (e.g., ileum vs. colon) to study disease-specific responses.

  • Integrating other immune cell types, such as macrophages or dendritic cells, to create a more complex and representative model of the gut mucosa.[6]

  • Employing high-content imaging and single-cell RNA sequencing to dissect the cellular and molecular responses to this compound treatment in greater detail.

  • Correlating the in vitro response of patient-derived organoids to this compound with the clinical characteristics and treatment outcomes of the same patients, paving the way for personalized medicine.[7]

References

Troubleshooting & Optimization

MLN3126 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MLN3126. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: How can I improve the dissolution of this compound in DMSO?

A2: To aid dissolution in DMSO, ultrasonic treatment and warming the solution to 60°C are recommended.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q4: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. What could be the cause and how can I prevent it?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is rapidly diluted into an aqueous medium. The primary reasons are the low aqueous solubility of this compound and "solvent shock."

To prevent this, we recommend the following:

  • Pre-warm the cell culture medium to 37°C before adding the stock solution.

  • Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.

  • Avoid high final concentrations that exceed the aqueous solubility limit of this compound.

  • Keep the final DMSO concentration in the culture medium as low as possible , ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[2] It works by inhibiting the binding of the chemokine ligand CCL25 to CCR9, thereby blocking downstream signaling pathways that mediate cell migration and calcium mobilization.[2] This is particularly relevant for the chemotaxis of T-cells to the gut mucosa.

Q6: Are there any known interactions of this compound that I should be aware of in my experiments?

A6: Yes, it has been reported that this compound can form a reversible covalent bond with serum albumins via a Schiff base formation. This is an important consideration for in vitro experiments using serum-containing media and for interpreting pharmacokinetic data from in vivo studies.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
  • Potential Cause: Inconsistent concentration of active this compound due to precipitation or degradation.

  • Solution:

    • Always visually inspect your stock and working solutions for any signs of precipitation before use.

    • Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.

    • Ensure the final DMSO concentration is consistent across all experimental and control groups.

Issue 2: Low Potency or Lack of Efficacy in Cell-Based Assays
  • Potential Cause 1: Sub-optimal final concentration of soluble this compound due to precipitation in the aqueous culture medium.

  • Solution 1: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound. Prepare a serial dilution and visually inspect for precipitation after a short incubation at 37°C.

  • Potential Cause 2: Binding of this compound to proteins in the serum of the cell culture medium.

  • Solution 2: Consider reducing the serum concentration in your assay medium if experimentally feasible. Alternatively, perform concentration-response curves to determine the effective concentration in your specific assay conditions.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationComments
DMSO25 mg/mL (55.94 mM)Ultrasonic treatment and heating to 60°C recommended.[1]
DMSO10 mMNo additional details provided.
EthanolData not availableIt is recommended to perform a solubility test before use.
PBSData not availableExpected to have very low solubility.
Table 2: Stability and Storage of this compound
FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Disclaimer: Quantitative stability data for this compound in various aqueous buffers at different pH and temperatures are not publicly available. It is recommended to prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol: T-Cell Chemotaxis Assay using this compound

This protocol is a guideline for a transwell migration assay to evaluate the inhibitory effect of this compound on CCL25-induced T-cell chemotaxis.

Materials:

  • CCR9-expressing T-cells (e.g., primary mouse thymocytes or a suitable cell line)

  • Chemotaxis medium: RPMI 1640 with 0.5% BSA

  • Recombinant CCL25

  • This compound

  • Transwell inserts (5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell viability assay kit

Procedure:

  • Cell Preparation:

    • Culture CCR9-expressing T-cells to a sufficient density.

    • The day before the assay, starve the cells by resuspending them in chemotaxis medium and incubating overnight.

    • On the day of the assay, harvest the cells and assess viability. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound and Chemoattractant:

    • Prepare a working solution of this compound in chemotaxis medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

    • Prepare a solution of CCL25 in chemotaxis medium at a concentration known to induce robust chemotaxis.

  • Assay Setup:

    • Add 600 µL of the CCL25 solution to the lower wells of the 24-well plate. For negative controls, add chemotaxis medium alone. For a vehicle control, add chemotaxis medium with the same final DMSO concentration as the this compound-treated wells.

    • Pre-incubate the T-cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Carefully place the transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension to the top of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, flow cytometer, or a cell viability reagent that generates a fluorescent or colorimetric signal.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the insert.

    • Plot the percentage of migration against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

CCR9 Signaling Pathway

CCR9_Signaling_Pathway CCR9 Signaling Pathway CCL25 CCL25 CCR9 CCR9 (G-protein coupled receptor) CCL25->CCR9 Binds G_protein G-protein (Gi/Gq) CCR9->G_protein Activates PI3K PI3K G_protein->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Beta_catenin β-catenin GSK3B->Beta_catenin Inhibits (when active) Cell_Response Cellular Responses: - Migration - Proliferation - Chemoresistance Beta_catenin->Cell_Response Promotes

Caption: Simplified signaling cascade initiated by CCL25 binding to the CCR9 receptor.

Experimental Workflow for Preparing this compound Working Solution

MLN3126_Workflow Workflow for Preparing this compound Working Solution start Start stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep aliquot Aliquot into Single-Use Tubes stock_prep->aliquot store Store at -80°C aliquot->store warm_media Pre-warm Cell Culture Medium to 37°C store->warm_media dilution Add Stock Dropwise to Medium while Swirling warm_media->dilution check_precipitate Visually Inspect for Precipitation dilution->check_precipitate use_solution Use Immediately in Experiment check_precipitate->use_solution Clear troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate solvent check_precipitate->troubleshoot Precipitate Observed end End use_solution->end

Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.

References

Optimizing MLN3126 Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MLN3126 in in vitro studies. The information is designed to address specific issues encountered during experimental procedures and to guide the optimization of this compound concentration for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its primary mechanism of action is to inhibit the interaction between CCR9 and its unique ligand, C-C motif chemokine ligand 25 (CCL25).[2] This interaction is crucial for the migration and recruitment of T cells to the gastrointestinal tract, making this compound a subject of interest for inflammatory bowel disease (IBD) research.[2][3]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

A2: Based on available data, a starting concentration range of 0.01 µM to 3 µM has been used in in vitro chemotaxis assays with mouse thymocytes.[4] For functional assays like calcium mobilization, the IC50 value is reported to be as low as 6.3 nM, suggesting that lower nanomolar concentrations are effective.[4] It is crucial to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound known to have off-target effects?

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterValueCell Type/Assay ConditionReference
IC50 (Calcium Mobilization)6.3 nMCCR9 expressing cells stimulated with CCL25[4]
IC50 (Binding Affinity)14.2 nMInhibition of biotinylated CCL25 binding to CCR9[4]
Effective Concentration Range (Chemotaxis)0.01 - 3 µMCCL25-induced chemotaxis of mouse thymocytes[4]

Signaling Pathway

The binding of CCL25 to its receptor CCR9, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that ultimately lead to cell migration and other cellular responses. This compound acts by blocking this initial binding step.

CCR9_Signaling_Pathway CCR9/CCL25 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR9 CCR9 G_protein Gαi/Gαq CCR9->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS RhoA RhoA G_protein->RhoA CCL25 CCL25 CCL25->CCR9 Binding & Activation This compound This compound This compound->CCR9 Inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Cell_Migration Cell Migration Ca_release->Cell_Migration AKT AKT PI3K->AKT AKT->Cell_Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Migration ROCK ROCK RhoA->ROCK MLC MLC Phosphorylation ROCK->MLC MLC->Cell_Migration

Caption: The CCR9/CCL25 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Below are detailed methodologies for key in vitro experiments to assess the activity of this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium flux in CCR9-expressing cells.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Seed CCR9-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate cells with varying concentrations of this compound B->C D 4. Stimulate cells with CCL25 C->D E 5. Measure fluorescence intensity (kinetic read) D->E F 6. Analyze data to determine IC50 E->F

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation: Seed CCR9-expressing cells (e.g., MOLT-4 or a transfected cell line) into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight if adherent.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO) and a no-compound control.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading for a few seconds. Inject a pre-determined concentration of CCL25 (e.g., EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the control (CCL25 stimulation without inhibitor). Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.

Chemotaxis_Workflow Chemotaxis Assay Workflow A 1. Add CCL25 (chemoattractant) to the lower chamber of a Transwell plate C 3. Add the cell suspension to the upper chamber (insert) A->C B 2. Pre-incubate CCR9-expressing cells with varying concentrations of this compound B->C D 4. Incubate for a defined period (e.g., 2-4 hours) C->D E 5. Quantify migrated cells in the lower chamber D->E F 6. Analyze data to determine inhibitory effect E->F

Caption: Experimental workflow for the chemotaxis assay.

Detailed Methodology:

  • Assay Setup: Add assay medium containing a specific concentration of CCL25 to the lower wells of a Transwell plate (e.g., 24-well plate with 5 µm pore size inserts).

  • Cell Preparation: Resuspend CCR9-expressing cells (e.g., primary T cells or a suitable cell line) in assay medium.

  • Compound Incubation: Incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migrated Cells: Carefully remove the inserts. The migrated cells in the lower chamber can be quantified by several methods, such as counting with a hemocytometer, or by using a fluorescent dye like Calcein-AM and measuring fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each this compound concentration compared to the vehicle control.

Competitive Binding Assay

This assay measures the ability of this compound to compete with a labeled ligand (e.g., radiolabeled or fluorescently labeled CCL25) for binding to CCR9.

Binding_Assay_Workflow Competitive Binding Assay Workflow A 1. Prepare membranes from CCR9-expressing cells B 2. Incubate membranes with a fixed concentration of labeled CCL25 A->B D 4. Separate bound from free ligand (e.g., via filtration) B->D C 3. Add varying concentrations of unlabeled this compound C->B E 5. Quantify the amount of bound labeled ligand D->E F 6. Analyze data to determine Ki E->F

Caption: Experimental workflow for the competitive binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR9.

  • Assay Reaction: In a multi-well plate, set up the binding reaction in a suitable binding buffer. Each reaction should contain the cell membranes, a fixed concentration of a labeled CCL25 ligand (e.g., [¹²⁵I]-CCL25), and varying concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCL25).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Separate the bound from the free labeled ligand by rapid vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Quantification: Determine the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration. Determine the IC50 value from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no inhibition observed 1. Incorrect this compound concentration: The concentration may be too low for your specific cell type or assay conditions. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Low CCR9 expression: The cell line used may have low or no expression of the CCR9 receptor.1. Perform a wide dose-response curve to determine the optimal concentration range. 2. Use a fresh aliquot of this compound stock solution. 3. Verify CCR9 expression in your cell line using techniques like flow cytometry or western blotting.
High background signal in assays 1. Non-specific binding of this compound: The compound may be binding to other cellular components or the assay plate. 2. Autofluorescence of this compound (in fluorescence-based assays): The compound itself may be fluorescent at the excitation/emission wavelengths used.1. Include appropriate controls to measure non-specific binding. Consider adding a blocking agent like BSA to the assay buffer. 2. Run a control with this compound alone (no cells or labeled ligand) to measure its intrinsic fluorescence and subtract this from the experimental values.
Poor cell viability or cell detachment 1. Cytotoxicity of this compound: The concentration of this compound used may be toxic to the cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Ensure the final DMSO concentration in your assay does not exceed 0.1%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity.
Inconsistent results between experiments 1. Variability in cell passage number: Cell characteristics can change with prolonged culture. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. 3. Variability in incubation times or temperatures. 1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare fresh dilutions of this compound for each experiment and ensure all reagents are properly stored and handled. 3. Standardize all incubation times and temperatures across experiments.

References

MLN3126 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MLN3126 in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability 1. High Concentration of this compound: The concentration of this compound used may be too high for the specific cell line, leading to cytotoxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.[1][2][3] 3. Compound Instability: this compound may be unstable in the cell culture medium, leading to the formation of toxic degradation products. 4. Off-Target Effects: At higher concentrations, this compound might have off-target effects that induce cytotoxicity.1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT assay). Start with a wide range of concentrations. 2. Solvent Control: Include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments to assess solvent toxicity. The final DMSO concentration should typically be below 0.1%.[1] 3. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound and dilute them in culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4][5] 4. Literature Review: Consult literature for concentrations of this compound used in similar cell lines or assays to guide your concentration selection.
Inconsistent or Non-Reproducible Results 1. Compound Precipitation: this compound may have low solubility in aqueous culture medium, leading to precipitation and inconsistent effective concentrations.[4] 2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect cellular responses. 3. Binding to Plasticware or Serum Proteins: Small molecules can adsorb to plastic surfaces or bind to proteins in the serum, reducing the bioavailable concentration.[6]1. Ensure Complete Solubilization: Ensure this compound is fully dissolved in the stock solvent before diluting in culture medium. Visually inspect for any precipitates. Consider using a pre-warmed medium for dilution. 2. Standardize Protocols: Maintain consistent cell culture practices, including using cells within a specific passage number range and standardizing seeding densities. 3. Use Low-Binding Plates: Consider using low-protein-binding plates for your experiments. When working with serum-containing media, be aware that the effective concentration of this compound might be lower than the nominal concentration.
No Observable Effect of this compound 1. Low Concentration: The concentration of this compound may be too low to effectively antagonize the CCR9 receptor in your experimental system. 2. Low or Absent CCR9 Expression: The cell line being used may not express CCR9 or may express it at very low levels. 3. Ligand (CCL25) Absence: The biological effect you are measuring may be dependent on the presence of the CCR9 ligand, CCL25, which may not be endogenously produced by your cells. 4. Compound Inactivity: The this compound stock solution may have degraded.1. Increase Concentration: Titrate the concentration of this compound upwards. Refer to the table of functional concentrations below for guidance. 2. Confirm CCR9 Expression: Verify CCR9 expression in your cell line at the mRNA (RT-qPCR) and/or protein level (Western blot, flow cytometry). 3. Exogenous Ligand Stimulation: If the expected effect is the inhibition of CCL25-induced signaling, ensure that you are stimulating the cells with an appropriate concentration of recombinant CCL25. 4. Use Fresh Compound: Prepare a fresh stock solution of this compound from a new vial.

Quantitative Data Summary

Currently, there is a lack of publicly available data on the direct cytotoxicity (e.g., IC50 values from cell viability assays) of this compound across a wide range of cell lines. The primary focus of existing literature has been on its functional effects as a CCR9 antagonist. The following table summarizes the reported functional concentrations of this compound in various in vitro assays. These concentrations can serve as a starting point for designing your experiments.

Assay Type Cell Line / System Functional Concentration (IC50) Reference
CCL25-induced Calcium MobilizationHuman CCR9 transfected cells6.3 nM[7]
Biotinylated CCL25 Binding to CCR9-14.2 nM[8]
CCL25-induced ChemotaxisMouse primary thymocytes-[7]

Note: It is highly recommended that researchers perform their own dose-response experiments to determine the optimal non-toxic concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol allows for the detection of apoptosis induced by this compound.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically dissolved in DMSO to prepare a stock solution.[4][5] For long-term storage, the solid form should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: What is the mechanism of action of this compound? A2: this compound is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[7] It functions by blocking the interaction between CCR9 and its ligand, CCL25. This interaction is crucial for the trafficking of certain immune cells, particularly T cells, to the gut.[7]

Q3: My cells do not respond to this compound. What could be the reason? A3: This could be due to several factors:

  • Low or no CCR9 expression: Your cell line may not express the target receptor, CCR9. It is important to confirm receptor expression.

  • Inappropriate assay conditions: The effect of this compound as a CCR9 antagonist is often observed in functional assays that involve stimulation with the ligand CCL25, such as chemotaxis or calcium mobilization assays. If you are not providing this stimulus, you may not see an effect.

  • Sub-optimal compound concentration: The concentration of this compound you are using might be too low.

Q4: Are there any known off-target effects of this compound? A4: While this compound is described as a selective CCR9 antagonist, specific off-target effects in cell culture have not been extensively documented in publicly available literature. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. If you observe unexpected cellular phenotypes, it is advisable to perform further investigations to rule out off-target effects. One study noted that this compound can covalently bind to serum albumins, which is a pharmacokinetic property that could influence its availability in cell culture medium containing serum.[6]

Q5: How can I troubleshoot issues with the stability of this compound in my cell culture medium? A5: To minimize stability issues:

  • Always prepare fresh dilutions of this compound in your culture medium for each experiment.

  • Avoid prolonged incubation of the compound in the medium before adding it to the cells.

  • If you suspect instability, you can perform a time-course experiment to assess the compound's stability in your specific medium by measuring its concentration at different time points using analytical methods like HPLC-MS.

Visualizations

MLN3126_Mechanism_of_Action cluster_membrane Cell Membrane CCR9 CCR9 Receptor Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, Chemotaxis) CCR9->Downstream Activates CCL25 CCL25 Ligand CCL25->CCR9 Binds to This compound This compound This compound->CCR9 Blocks NoEffect Inhibition of Downstream Signaling

Caption: Mechanism of action of this compound as a CCR9 antagonist.

Troubleshooting_Workflow Start Start: Unexpected Cell Death Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Solvent Is solvent concentration <0.1%? Check_Concentration->Check_Solvent Yes Perform_Dose_Response Action: Perform Dose-Response (MTT Assay) Check_Concentration->Perform_Dose_Response No Check_Stability Are you using fresh solutions? Check_Solvent->Check_Stability Yes Reduce_Solvent Action: Reduce Solvent Concentration Check_Solvent->Reduce_Solvent No Prepare_Fresh Action: Prepare Fresh Stock Check_Stability->Prepare_Fresh No Problem_Solved Problem Resolved Check_Stability->Problem_Solved Yes Perform_Dose_Response->Check_Solvent Reduce_Solvent->Check_Stability Prepare_Fresh->Problem_Solved

Caption: Troubleshooting workflow for unexpected cell death.

Experimental_Workflow_Apoptosis cluster_workflow Apoptosis Assay Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Harvest Cells B->C D 4. Wash with PBS C->D E 5. Stain with Annexin V & PI D->E F 6. Analyze by Flow Cytometry E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

MLN3126 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental variability when working with MLN3126, a potent and selective CCR9 antagonist. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its primary mechanism of action is to block the interaction between CCR9 and its ligand, CCL25. This interaction is crucial for the migration of T cells to the gut mucosa, a key process in the pathogenesis of inflammatory bowel disease (IBD).[1][2][3] By inhibiting this pathway, this compound reduces the infiltration of inflammatory cells into the intestine.

Q2: My in vitro results with this compound are inconsistent. What are the common causes of variability?

Inconsistent in vitro results with this compound can stem from several factors:

  • Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or storage of stock solutions can lead to inaccurate concentrations. It is crucial to follow recommended solubility guidelines and storage conditions.

  • Covalent Binding to Albumin: this compound can form a reversible covalent bond with serum albumin.[4] If your cell culture medium contains serum (e.g., FBS), this binding can reduce the free concentration of this compound available to interact with CCR9, leading to variability.

  • Cell Health and CCR9 Expression: The responsiveness of your cells to this compound is dependent on their health and the level of CCR9 expression. Ensure your cells are in the logarithmic growth phase and have consistent CCR9 expression across experiments.

  • Assay-Specific Conditions: Each assay (e.g., calcium flux, chemotaxis) has its own set of critical parameters. Variability can be introduced by inconsistencies in cell density, agonist concentration, incubation times, and measurement techniques.

Q3: I am observing lower than expected potency of this compound in my cell-based assays. What should I investigate?

If this compound is appearing less potent than expected, consider the following:

  • Confirm Stock Solution Integrity: Re-evaluate the preparation and storage of your this compound stock solution. Ensure it is fully dissolved and has not undergone multiple freeze-thaw cycles.

  • Assess Serum Effects: The presence of serum albumin in your assay medium can sequester this compound, reducing its effective concentration.[4] Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.

  • Optimize Agonist Concentration: Ensure you are using an appropriate concentration of the CCR9 agonist (CCL25) to elicit a sub-maximal response. If the agonist concentration is too high, it may be difficult to observe competitive antagonism by this compound.

  • Check for Off-Target Effects: While generally selective, at high concentrations, off-target effects could potentially interfere with your assay readout.

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Recommended Solution
High well-to-well variability in plate-based assays. 1. Inconsistent cell seeding density.2. Improper mixing of reagents.3. "Edge effects" in the microplate.1. Ensure a homogenous single-cell suspension before seeding.2. Gently but thoroughly mix all reagents before and after adding to wells.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Inconsistent results between experiments. 1. Variation in cell passage number and health.2. Different lots of reagents (e.g., FBS, CCL25).3. Instability of this compound in working solutions.1. Use cells within a consistent and narrow passage number range.2. Qualify new lots of critical reagents before use in experiments.3. Prepare fresh working dilutions of this compound for each experiment from a properly stored stock.
Low signal-to-noise ratio in fluorescence-based assays. 1. Sub-optimal dye loading in calcium flux assays.2. Low CCR9 expression on cells.3. Insufficient agonist stimulation.1. Optimize dye concentration and incubation time.2. Confirm CCR9 expression using flow cytometry or another method.3. Titrate the agonist to determine the optimal concentration for a robust signal.
In Vivo Experimental Variability (T-Cell Transfer Colitis Model)
Observed Issue Potential Cause Recommended Solution
High variability in colitis severity between animals in the same group. 1. Inconsistent number or viability of transferred T-cells.2. Variation in the gut microbiome of recipient mice.3. Inconsistent oral administration of this compound.1. Carefully count and assess the viability of T-cells before transfer.2. Co-house mice for a period before the experiment to normalize their gut microbiota.3. Ensure consistent and accurate dosing technique for oral gavage or dietary administration.
Lack of therapeutic effect of this compound. 1. Insufficient dose or bioavailability.2. Improper formulation of this compound for oral delivery.3. Timing of treatment initiation.1. Consult literature for appropriate dose ranges and consider pharmacokinetic studies.2. Use a validated vehicle for suspension or solution that ensures stability and absorption.3. Initiate treatment at the appropriate time point relative to T-cell transfer as established in published protocols.

Experimental Protocols & Methodologies

This compound Signaling Pathway and Troubleshooting Logic

The following diagram illustrates the intended signaling pathway of this compound and a logical workflow for troubleshooting common experimental issues.

MLN3126_Troubleshooting This compound Signaling Pathway and Troubleshooting cluster_pathway Signaling Pathway cluster_troubleshooting Troubleshooting Workflow CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binds G_Protein G-Protein Activation CCR9->G_Protein Activates Ca_Flux Calcium Mobilization G_Protein->Ca_Flux Chemotaxis Cell Migration G_Protein->Chemotaxis This compound This compound This compound->CCR9 Blocks start Inconsistent/Unexpected Results check_reagents 1. Check Reagents & Compound start->check_reagents reagent_q1 Is stock solution prepared and stored correctly? check_reagents->reagent_q1 check_cells 2. Check Cells cell_q1 Are cells healthy and in log phase? check_cells->cell_q1 check_assay 3. Check Assay Parameters assay_q1 Are assay controls behaving as expected? check_assay->assay_q1 reagent_q1->check_reagents No, remake reagent_q2 Is working solution fresh? reagent_q1->reagent_q2 Yes reagent_q2->check_reagents No, remake reagent_q2->check_cells Yes cell_q1->check_cells No, re-culture cell_q2 Is CCR9 expression confirmed and consistent? cell_q1->cell_q2 Yes cell_q2->check_cells No, verify/sort cell_q2->check_assay Yes assay_q1->check_assay No, optimize assay assay_q2 Is serum interfering (albumin binding)? assay_q1->assay_q2 Yes assay_q2->check_assay Yes, use serum-free media resolve Problem Resolved assay_q2->resolve No

Caption: this compound pathway and a troubleshooting decision tree.

Calcium Mobilization Assay Protocol

This protocol outlines a general procedure for measuring the effect of this compound on CCL25-induced intracellular calcium mobilization.

  • Cell Preparation:

    • Culture cells expressing CCR9 to approximately 80-90% confluency.

    • Harvest cells and wash with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Resuspend cells in the assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) to the cell suspension at the manufacturer's recommended concentration.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells to remove excess extracellular dye and resuspend in the assay buffer.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a pre-determined concentration of CCL25 to stimulate calcium flux and immediately begin kinetic fluorescence readings.

    • Continue reading for 2-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

Chemotaxis Assay Protocol (Boyden Chamber)

This protocol describes a method to assess the inhibitory effect of this compound on CCL25-mediated cell migration.

  • Preparation:

    • Starve CCR9-expressing cells in serum-free medium for 2-4 hours prior to the assay.

    • Resuspend the starved cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing CCL25 (chemoattractant) to the lower wells of the Boyden chamber plate.

    • Add serum-free medium without CCL25 to negative control wells.

    • Place the microporous membrane (e.g., 5 µm pore size) over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours, or an optimized time for your cell type.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Alternatively, use a fluorescent dye to label the migrated cells and quantify the signal using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

T-Cell Transfer Model of Colitis in Mice

This is a widely used model to induce IBD and test the efficacy of therapeutic agents like this compound.[1][5][6][7]

  • Isolation of Naive T-Cells:

    • Isolate spleens from donor mice (e.g., C57BL/6).

    • Prepare a single-cell suspension of splenocytes.

    • Isolate CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • From the CD4+ population, sort the naive T-cell subset (e.g., CD45RBhigh).[5][6]

  • T-Cell Transfer:

    • Resuspend the sorted naive T-cells in sterile PBS.

    • Inject approximately 0.5 x 10^6 naive T-cells intraperitoneally into immunodeficient recipient mice (e.g., Rag1-/- or SCID).[5]

  • This compound Administration:

    • Prepare a formulation of this compound for oral administration. This can be a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.1% Tween 80 or incorporated into the diet.[2]

    • Begin treatment with this compound or vehicle control at a specified time point after T-cell transfer (e.g., day 0 or upon onset of symptoms).

    • Administer the compound daily via oral gavage or provide the medicated diet ad libitum.

  • Monitoring and Assessment of Colitis:

    • Monitor the mice regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

    • At the end of the study (typically 4-8 weeks post-transfer), euthanize the mice and collect colons.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation, epithelial damage, and immune cell infiltration.

    • Isolate cells from the lamina propria to analyze immune cell populations by flow cytometry.

    • Measure cytokine levels in colon homogenates.

This technical support center provides a foundational guide for troubleshooting experiments with this compound. For more specific issues, it is always recommended to consult the primary literature and consider the unique aspects of your experimental system.

References

MLN3126 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of MLN3126, a potent and selective CCR9 antagonist. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid compound and solutions are summarized below.

FormStorage TemperatureDurationRecommendations
Solid Powder-20°C3 yearsStore in a dry, dark place.
In Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse for shorter-term storage.

Q2: What is the mechanism of action of this compound?

This compound is a selective antagonist of the C-C chemokine receptor 9 (CCR9).[1] It functions by blocking the interaction between CCR9 and its ligand, CCL25. This interaction is crucial for the migration of T cells to the gut.[1] By inhibiting this signaling pathway, this compound can reduce the inflammatory response in conditions such as inflammatory bowel disease (IBD).[1]

Q3: Is this compound known to degrade under normal experimental conditions?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its chemical structure, a benzenesulfonamide (B165840) derivative, provides insights into potential stability issues. Benzenesulfonamides can be susceptible to hydrolysis of the sulfonamide group under strong acidic or basic conditions. Therefore, it is advisable to maintain solutions at a neutral pH and avoid harsh chemical environments.

Q4: I am observing lower than expected activity of this compound in my in vitro assay. Could the compound have degraded?

Reduced activity can be due to several factors, including compound degradation, improper storage, or issues with the experimental setup. First, verify that the compound has been stored correctly according to the recommendations in the table above. Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots. If storage conditions have been optimal, consider the possibility of degradation in the assay medium. If the medium is acidic or basic, or if the experiment is conducted over a prolonged period at elevated temperatures, the stability of this compound may be compromised.

Q5: Are there any known interactions of this compound that could affect its activity in my experiments?

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in a chemotaxis assay.
  • Potential Cause 1: Degraded this compound.

    • Troubleshooting Steps:

      • Confirm that the stock solution was prepared and stored correctly.

      • Prepare a fresh stock solution from the solid powder.

      • If possible, verify the concentration and purity of the stock solution using an appropriate analytical method such as HPLC.

  • Potential Cause 2: Suboptimal assay conditions.

    • Troubleshooting Steps:

      • Ensure that the cells used are healthy and have not been passaged too many times.

      • Optimize the concentration of the chemoattractant (CCL25) to achieve a robust chemotactic response in the absence of the inhibitor.

      • Verify that the incubation time is appropriate for cell migration.

  • Potential Cause 3: Interaction with serum.

    • Troubleshooting Steps:

      • If the assay is performed in the presence of serum, consider that a fraction of this compound may be bound to albumin. You may need to test a higher concentration range of the compound.

      • If possible, perform the assay in a serum-free medium to eliminate this variable.

Issue 2: this compound shows no effect in a calcium mobilization assay.
  • Potential Cause 1: Inactive compound.

    • Troubleshooting Steps:

      • As with the chemotaxis assay, verify the proper storage and handling of the compound.

      • Prepare a fresh stock solution.

  • Potential Cause 2: Assay sensitivity.

    • Troubleshooting Steps:

      • Confirm that the cells are expressing functional CCR9 receptors.

      • Ensure that the CCL25 concentration used is sufficient to elicit a detectable calcium signal.

      • Check the viability of the cells and the loading of the calcium indicator dye.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate CCR9-expressing cells in a black, clear-bottom 96-well plate at an appropriate density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader.

    • Add a solution of CCL25 to each well to stimulate the cells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

Visualizations

MLN3126_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_protein G-protein CCR9->G_protein Activates PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration Ca_release->Cell_Migration This compound This compound This compound->CCR9 Blocks Troubleshooting_Workflow Start Experiment Fails (e.g., no inhibition) Check_Storage Verify this compound Storage & Handling Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Check_Assay Review Assay Parameters Check_Storage->Check_Assay Proper Prepare_Fresh->Check_Assay Success Problem Resolved Prepare_Fresh->Success Fresh Stock Works Optimize_Assay Optimize Assay (e.g., cell density, ligand conc.) Check_Assay->Optimize_Assay Suboptimal Consider_Serum Consider Serum Interaction Check_Assay->Consider_Serum Optimal Optimize_Assay->Consider_Serum Optimize_Assay->Success Optimization Successful Serum_Free Perform Assay in Serum-Free Medium Consider_Serum->Serum_Free Serum Present Contact_Support Contact Technical Support Consider_Serum->Contact_Support No Serum Serum_Free->Success

References

Technical Support Center: Overcoming Resistance to MLN3126 (TAK-243)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the ubiquitin-activating enzyme (UBA1) inhibitor, MLN3126 (also known as TAK-243). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development and overcoming of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (TAK-243)?

A1: this compound is a first-in-class, potent, and selective inhibitor of the ubiquitin-activating enzyme (UBA1).[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for the initial step of ubiquitin activation.[3][4] By inhibiting UBA1, this compound blocks the entire ubiquitination cascade, leading to an accumulation of unfolded proteins and induction of the endoplasmic reticulum (ER) stress response, ultimately triggering apoptosis in cancer cells.[5][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to this compound can be intrinsic or acquired and may arise through several mechanisms:

  • Overexpression of ATP-binding cassette (ABC) transporters: Increased expression of efflux pumps, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[2]

  • Target alteration: Mutations in the UBA1 gene can lead to reduced binding affinity of this compound to its target enzyme.[1]

  • Activation of alternative survival pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the effects of UBA1 inhibition.[7] Gene sets associated with cellular respiration, translation, and neurodevelopment have been linked to this compound resistance.[7]

Q3: How can I confirm and quantify resistance to this compound in my cell line?

A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.

Troubleshooting Guides

Issue 1: My cell line shows high intrinsic resistance to this compound.
Possible Cause Troubleshooting/Optimization Strategy
High expression of ABC transporters 1. Assess the expression level of ABCB1 in your cell line using Western blot or qPCR. 2. If ABCB1 is highly expressed, consider co-treatment with an ABCB1 inhibitor, such as verapamil, to increase the intracellular concentration of this compound.[2]
Pre-existing mutations in UBA1 Sequence the UBA1 gene in your cell line to identify any potential mutations that may affect drug binding.
Active pro-survival signaling pathways Profile the gene expression of your cell line to identify upregulated survival pathways.[7] Consider combination therapies targeting these specific pathways.
Issue 2: My cell line has developed acquired resistance to this compound over time.
Possible Cause Troubleshooting/Optimization Strategy
Selection of a resistant cell population 1. Establish a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Characterize the resistant phenotype by comparing its IC50 value to the parental line.
Upregulation of efflux pumps 1. Analyze the expression of ABC transporters in the resistant line. 2. Test the efficacy of this compound in combination with an efflux pump inhibitor.[2]
Acquired mutations in UBA1 1. Perform genomic sequencing of the UBA1 gene in the resistant cell line. 2. Use cellular thermal shift assay (CETSA) to assess the binding of this compound to UBA1 in resistant versus parental cells.[1]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to the drug.

  • Initial Exposure: Begin by treating the parental cancer cell line with this compound at a concentration close to its IC50 value.

  • Selection: Culture the cells in the continuous presence of the drug. Most cells will die, but a small population may survive and proliferate.

  • Dose Escalation: Once the surviving cells have repopulated, gradually increase the concentration of this compound in the culture medium. This process should be done in a stepwise manner, allowing the cells to adapt to each new concentration.

  • Characterization: After several months of continuous culture and dose escalation, the resulting cell line should be characterized to confirm its resistant phenotype. This includes determining the new IC50 value and comparing it to the parental line. A resistant clone of OCI-AML2 cells was developed that was 33-fold more resistant to TAK-243 than the wild-type cells.[1]

Protocol 2: Western Blot for ABCB1 Expression

This protocol provides a general framework for assessing the protein levels of ABCB1.

  • Protein Extraction: Lyse both parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound (TAK-243) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
OCI-AML2Acute Myeloid Leukemia23[1]
TEXAcute Myeloid Leukemia15-40[1]
U937Acute Myeloid Leukemia15-40[1]
NB4Acute Myeloid Leukemia15-40[1]
NCI-H1184Small-Cell Lung Cancer10[7]
NCI-H196Small-Cell Lung Cancer367[7]
Table 2: Overcoming this compound (TAK-243) Resistance via ABCB1 Inhibition
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceResistant IC50 with Verapamil (µM)Reference
HEK293/pcDNA3.1 vs HEK293/ABCB1--10.62-[2]
SW620 vs SW620/Ad300--28.46-[2]
Table 3: Synergistic Combinations with this compound (TAK-243) to Overcome Resistance
Combination AgentCancer TypeEffectReference
DoxorubicinMultiple MyelomaSynergy[6]
MelphalanMultiple MyelomaSynergy[6]
PanobinostatMultiple MyelomaSynergy[6]
OlaparibSmall-Cell Lung CancerSynergy[7]
Cisplatin/EtoposideSmall-Cell Lung CancerSynergy[7]
BortezomibAcute Myeloid LeukemiaEqual sensitivity in resistant cells[1]
DaunorubicinAcute Myeloid LeukemiaEqual sensitivity in resistant cells[1]

Visualizations

MLN3126_Mechanism_of_Action cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Cellular_Effects Cellular Effects UBA1 UBA1 (E1) E2 E2 Enzyme UBA1->E2 Ub Transfer UPR Unfolded Protein Response (UPR) UBA1->UPR E3 E3 Ligase E2->E3 Protein Target Protein E3->Protein Ub Ubiquitin Ub->UBA1 Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation This compound This compound (TAK-243) This compound->Block ER_Stress ER Stress UPR->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound (TAK-243).

Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Efflux Increased Efflux (e.g., ABCB1) Cell->Efflux Drug Expulsion Target_Alt Target Alteration (UBA1 Mutation) Cell->Target_Alt Reduced Drug Binding Survival_Pathways Activation of Survival Pathways Cell->Survival_Pathways Bypass Inhibition Reduced_Efficacy Reduced Efficacy Efflux->Reduced_Efficacy Target_Alt->Reduced_Efficacy Survival_Pathways->Reduced_Efficacy

Caption: Key mechanisms of resistance to this compound.

Overcoming_Resistance_Workflow cluster_Problem Problem cluster_Investigation Investigation cluster_Solution Solution Resistant_Cells Resistant Cell Line (High IC50) WB Western Blot (ABCB1) Resistant_Cells->WB Seq Sequencing (UBA1) Resistant_Cells->Seq GSEA Gene Set Enrichment Analysis Resistant_Cells->GSEA Efflux_Inhibitor Efflux Pump Inhibitor WB->Efflux_Inhibitor If ABCB1 is high Targeted_Inhibitor Targeted Pathway Inhibitor GSEA->Targeted_Inhibitor Identify upregulated pathways Combo_Therapy Combination Therapy Efflux_Inhibitor->Combo_Therapy Targeted_Inhibitor->Combo_Therapy

Caption: Experimental workflow for overcoming this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results with MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MLN3126. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent CCR9 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its primary mechanism of action is the inhibition of the interaction between CCR9 and its ligand, CCL25. This interaction is crucial for the recruitment of T cells to the gut mucosa, making this compound a candidate for the treatment of inflammatory bowel disease (IBD).[3]

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to inhibit CCL25-induced calcium mobilization in CCR9-expressing cells with an IC50 value of 6.3 nM.[1][2] It also inhibits the binding of biotinylated CCL25 to CCR9 with an IC50 of 14.2 nM.[1]

Q3: Are there any known off-target effects of this compound?

A3: While specific off-target screening results for this compound are not widely published, a notable interaction is its covalent binding to serum albumins.[4] This is an important consideration for in vitro assay design. Additionally, some chemokine receptor antagonists have been shown to exhibit cross-reactivity with other receptors, such as α1-adrenergic receptors.[5] Researchers should consider the possibility of such off-target effects when interpreting unexpected results.

Q4: Why might I observe lower than expected potency of this compound in my cell-based assays?

A4: Several factors could contribute to lower than expected potency. One key factor is the presence of serum in your cell culture medium. This compound is known to covalently bind to serum albumin, which can reduce the free concentration of the compound available to interact with its target receptor, CCR9.[4] Other factors could include poor solubility or degradation of the compound in your specific assay medium, or issues with the cells themselves, such as low CCR9 expression.

Q5: The clinical trials for a similar CCR9 antagonist, vercirnon (B1683812), were not successful. What does this mean for my research with this compound?

A5: The phase III clinical trials for vercirnon in patients with Crohn's disease did not meet their primary endpoints for clinical response and remission.[6][7] The reasons for this are likely complex and multifactorial. While this doesn't invalidate the therapeutic hypothesis of CCR9 antagonism, it highlights the challenges in translating preclinical findings to clinical efficacy. For your research, it underscores the importance of robust experimental design, including the use of relevant cell models and careful consideration of factors that can influence compound activity.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Signal in Calcium Mobilization Assays

Calcium flux assays are a primary method for assessing the antagonist activity of this compound.[1][2] Inconsistent or noisy data can obscure the true effect of the compound.

Potential Cause Troubleshooting Steps
Cell Health and Viability - Ensure cells are healthy and in the logarithmic growth phase. - Perform a viability stain (e.g., Trypan Blue) before starting the assay. - Avoid over-confluency, which can lead to desensitization of receptors.
Dye Loading Issues - Optimize the concentration of the calcium-sensitive dye and the loading time. - Ensure a consistent loading temperature. - Wash cells gently to remove excess dye without dislodging them.
Compound Solubility - this compound is soluble in DMSO.[8] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells. - Visually inspect for any precipitation of the compound in your media.
Assay Buffer Composition - Ensure the assay buffer contains an appropriate concentration of calcium. - Maintain a stable pH and temperature throughout the experiment.
Instrument Settings - Optimize the instrument's sensitivity and gain settings. - Ensure the injection of agonist and antagonist is smooth and does not introduce air bubbles.
Issue 2: High Variability or Lack of Inhibition in Chemotaxis Assays

Chemotaxis assays measure the ability of this compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.

Potential Cause Troubleshooting Steps
Suboptimal Cell Migration - Titrate the concentration of CCL25 to determine the optimal concentration for inducing chemotaxis. - Ensure cells are not over-passaged, as this can affect their migratory capacity. - Use a positive control chemoattractant to confirm the cells are capable of migration.
Presence of Serum - As with calcium assays, serum albumin in the media can bind to this compound and reduce its effective concentration.[4] Consider performing the assay in serum-free or low-serum media. If serum is required, be aware that the apparent IC50 may be higher.
Inconsistent Cell Numbers - Accurately count and plate the same number of cells in each well of the upper chamber.
Filter Pore Size and Coating - Ensure the pore size of the transwell insert is appropriate for the cell type being used. - For some cell types, coating the filter with an extracellular matrix protein (e.g., fibronectin) may be necessary.
Incubation Time - Optimize the incubation time to allow for sufficient migration without reaching equilibrium.
Issue 3: Discrepancies Between Binding Affinity and Functional Activity

You may observe a potent binding affinity (low IC50 in a binding assay) but weaker than expected inhibition in a functional assay (e.g., calcium flux or chemotaxis).

Potential Cause Troubleshooting Steps
Covalent Binding to Albumin - This is a significant factor. The covalent and reversible binding of this compound to serum albumin will reduce the free concentration of the drug in functional assays that require serum, leading to a rightward shift in the dose-response curve and a higher apparent IC50.[4] - Compare the IC50 values obtained in serum-free versus serum-containing media to assess the impact of albumin binding.
Partial Agonism/Antagonism - At certain concentrations, some antagonists can exhibit partial agonist activity. Carefully examine the dose-response curve for any indication of a stimulatory effect at low concentrations.
Assay-Specific Artifacts - Ensure that the observed effect is not due to non-specific interactions of the compound with assay components. For example, at high concentrations, some compounds can interfere with the fluorescence of the calcium dye.
Receptor Reserve - In systems with high receptor expression (receptor reserve), a higher concentration of antagonist may be required to achieve functional inhibition compared to what is needed to displace a radioligand in a binding assay.

Quantitative Data Summary

Parameter This compound Value Assay Conditions Reference
IC50 (Calcium Influx) 6.3 nMCCL25-induced calcium mobilization in CCR9 expressing cells.[1][2]
IC50 (Binding) 14.2 nMInhibition of biotinylated CCL25 binding to CCR9.[1]
IC90 (Chemotaxis) 1.8 µMCCL25-induced chemotaxis of mouse thymocytes.[8]

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Preparation:

    • Plate CCR9-expressing cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Gently wash the cells with a physiological buffer (e.g., HBSS).

    • Add the dye-loading buffer to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Gently wash the cells to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the agonist, CCL25, at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the CCL25 solution into the wells and continue recording the fluorescence signal over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Chemotaxis Assay Protocol (Transwell-Based)

This protocol provides a framework for a transwell chemotaxis assay.

  • Cell Preparation:

    • Culture CCR9-expressing cells to the mid-logarithmic phase of growth.

    • Harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1-5 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant, CCL25, at its optimal concentration to the lower chamber of the transwell plate.

    • Add medium without CCL25 to some wells to serve as a negative control.

    • Prepare serial dilutions of this compound and pre-incubate with the cell suspension for 15-30 minutes.

    • Add the cell suspension (containing this compound or vehicle) to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 2-4 hours) to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Wipe the non-migrated cells from the top surface of the filter with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the filter (e.g., with DAPI or crystal violet).

    • Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a cell counter.

  • Data Analysis:

    • Count the number of migrated cells in multiple fields of view for each condition.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

CCR9_Signaling_Pathway CCL25 CCL25 CCR9 CCR9 (GPCR) CCL25->CCR9 Binds G_protein G Protein (Gi) CCR9->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Migration Cell Migration (Chemotaxis) Ca_release->Cell_Migration PKC->Cell_Migration This compound This compound This compound->CCR9 Inhibits

Caption: Simplified CCR9 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (CCR9-expressing) Assay 4. Perform Assay (Calcium Flux or Chemotaxis) Cell_Culture->Assay Compound_Prep 2. This compound Preparation (Check solubility) Compound_Prep->Assay Reagent_Prep 3. Reagent Preparation (Agonist, Dyes) Reagent_Prep->Assay Data_Analysis 5. Data Analysis (Calculate IC50) Assay->Data_Analysis Unexpected_Results Unexpected Results? Data_Analysis->Unexpected_Results Expected_Results Expected Results Unexpected_Results->Expected_Results No Troubleshoot Troubleshoot Unexpected_Results->Troubleshoot Yes Troubleshoot->Cell_Culture Check Cells Troubleshoot->Compound_Prep Check Compound Troubleshoot->Assay Review Protocol

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Validation & Comparative

CCR9 Inhibition: A Comparative Analysis of MLN3126 and Alternative Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MLN3126 and other prominent CCR9 inhibitors, offering a detailed analysis of their inhibitory effects, supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of CCR9 antagonists in preclinical and clinical research, particularly in the context of inflammatory bowel disease (IBD) and other conditions where the CCR9/CCL25 axis plays a pathological role.

Introduction to CCR9 and its Role in Inflammation

The C-C chemokine receptor 9 (CCR9) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of immune cells, particularly T lymphocytes, to the small intestine.[1][2] Its exclusive ligand, CCL25 (also known as TECK), is constitutively expressed by epithelial cells of the small intestine.[1] The interaction between CCR9 and CCL25 is crucial for the homing of T cells to the gut-associated lymphoid tissue (GALT) and the intestinal lamina propria, thereby contributing to immune surveillance in the gut.[1] However, in inflammatory conditions such as Crohn's disease, the upregulation of CCL25 in the inflamed gut leads to excessive recruitment of CCR9-expressing T cells, exacerbating the inflammatory response.[3] Consequently, blocking the CCR9/CCL25 signaling pathway has emerged as a promising therapeutic strategy for IBD and other inflammatory diseases.[4]

The CCR9 Signaling Pathway

Upon binding of its ligand CCL25, CCR9 activates intracellular signaling cascades that promote cell migration, proliferation, and survival. This signaling is primarily mediated through Gαi proteins, leading to the activation of downstream effectors such as the phosphatidylinositol-3-kinase (PI3K)/AKT pathway and the subsequent activation of β-catenin.[3][5] This cascade ultimately results in cellular responses including chemotaxis, cell adhesion, and gene transcription, which contribute to the inflammatory process.

CCR9_Signaling_Pathway cluster_membrane Cell Membrane CCR9 CCR9 G_protein Gαi Protein CCR9->G_protein Activation PI3K PI3K G_protein->PI3K Activation CCL25 CCL25 CCL25->CCR9 Binding AKT AKT PI3K->AKT Activation beta_catenin β-catenin AKT->beta_catenin Activation Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) beta_catenin->Cellular_Responses Induction

Figure 1: Simplified CCR9 Signaling Pathway.

Comparative Analysis of CCR9 Inhibitors

This section provides a head-to-head comparison of this compound and another well-characterized CCR9 inhibitor, Vercirnon (CCX282-B), based on their in vitro potency and in vivo efficacy.

In Vitro Inhibitory Activity

The inhibitory potential of this compound and Vercirnon has been evaluated using various in vitro assays, primarily focusing on their ability to block CCL25-induced calcium mobilization and cell migration.

InhibitorAssay TypeCell Line / Primary CellsIC50 (nM)Reference
This compound Calcium InfluxCCR9-expressing cells6.3[5]
CCL25 BindingCCR9-expressing cells14.2[5]
ChemotaxisMouse primary thymocytesNot specified[5]
Vercirnon (CCX282-B) Calcium MobilizationMolt-4 cells5.4[6]
ChemotaxisMolt-4 cells3.4[6]
Chemotaxis (CCR9A)Baf-3/CCR9A cells2.8[7]
Chemotaxis (CCR9B)Baf-3/CCR9B cells2.6[7]
ChemotaxisPrimary CCR9-expressing cells6.8[6]
Chemotaxis (in 100% human serum)Molt-4 cells33[7]

Summary of In Vitro Data: Both this compound and Vercirnon demonstrate potent inhibition of CCR9 in the nanomolar range. Vercirnon has been more extensively characterized in vitro, with data available for different CCR9 splice variants and under more physiologically relevant conditions (i.e., in the presence of human serum).

In Vivo Efficacy in Colitis Models

The therapeutic potential of these inhibitors has been assessed in preclinical models of colitis, which mimic key aspects of human IBD.

InhibitorAnimal ModelKey FindingsReference
This compound T cell transfer mouse colitis modelDose-dependently inhibited the progression of colitis. Reduced colonic levels of IFN-γ.[8]
Vercirnon (CCX282-B) TNFΔARE mouse model of ileitisSignificantly reduced intestinal inflammation.[3]
mdr1a -/- mouse model of colitisSignificantly inhibited growth retardation and weight loss associated with colitis.[9]

Summary of In Vivo Data: Both this compound and Vercirnon have shown efficacy in ameliorating disease in mouse models of colitis, supporting their potential as therapeutic agents for IBD.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration induced by CCL25 binding to CCR9.

Calcium_Mobilization_Assay_Workflow Start Start: CCR9-expressing cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load_Dye Incubate_Inhibitor Incubate with varying concentrations of This compound or Vercirnon Load_Dye->Incubate_Inhibitor Stimulate Stimulate with CCL25 Incubate_Inhibitor->Stimulate Measure_Fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Stimulate->Measure_Fluorescence Analyze Analyze data to determine IC50 values Measure_Fluorescence->Analyze

Figure 2: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation: Culture CCR9-expressing cells (e.g., Molt-4 or transfected CHO cells) to the appropriate density.

  • Dye Loading: Resuspend cells in an appropriate assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Incubation: Dispense the dye-loaded cells into a microplate. Add serial dilutions of the test compound (this compound or Vercirnon) or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Ligand Stimulation: Place the microplate into a fluorescence plate reader (e.g., a FLIPR instrument). Add a solution of CCL25 to all wells simultaneously to stimulate the CCR9 receptor.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon CCL25 stimulation is indicative of calcium mobilization. The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directional migration of cells towards a chemoattractant, in this case, CCL25.

Chemotaxis_Assay_Workflow Start Start: Prepare CCR9-expressing cells Prepare_Plate Prepare Transwell plate: Lower chamber: CCL25 + Inhibitor Upper chamber: Cells Start->Prepare_Plate Incubate Incubate plate to allow cell migration Prepare_Plate->Incubate Quantify_Migration Quantify migrated cells in the lower chamber Incubate->Quantify_Migration Analyze Analyze data to determine IC50 values Quantify_Migration->Analyze

Figure 3: Chemotaxis Assay Workflow.

Protocol:

  • Cell Preparation: Harvest CCR9-expressing cells (e.g., primary thymocytes or Molt-4 cells) and resuspend them in migration buffer.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane).

    • In the lower chamber, add migration buffer containing a specific concentration of CCL25 and varying concentrations of the test inhibitor or vehicle.

    • In the upper chamber (the insert), add the cell suspension.

  • Incubation: Incubate the plate for a period that allows for optimal cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

  • Quantification of Migrated Cells: After incubation, remove the insert. The number of cells that have migrated to the lower chamber can be quantified by various methods, such as:

    • Direct cell counting using a hemocytometer or an automated cell counter.

    • Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in the number of migrated cells in the presence of the inhibitor compared to the vehicle control. IC50 values are determined from the dose-response curve.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the inhibitor) to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing CCR9.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled CCL25 ligand (e.g., [125I]-CCL25), and a range of concentrations of the unlabeled test compound (this compound or Vercirnon).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification of Bound Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Both this compound and Vercirnon are potent and selective inhibitors of the CCR9 receptor, demonstrating significant promise in preclinical models of inflammatory bowel disease. While Vercirnon has been more extensively characterized in the public domain, including progression to clinical trials, this compound also shows strong inhibitory activity. The choice of inhibitor for a particular research application will depend on factors such as the specific experimental system, the desired pharmacological profile, and commercial availability. The experimental protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other CCR9 antagonists. Further research is warranted to fully elucidate the therapeutic potential of CCR9 inhibition in inflammatory diseases.

References

A Comparative Guide to CCR9 Antagonists: MLN3126 vs. Vercirnon (CCX282-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key small molecule CCR9 antagonists, MLN3126 and vercirnon (B1683812) (also known as CCX282-B or GSK-1605786). The C-C chemokine receptor 9 (CCR9) plays a crucial role in the migration of immune cells to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease.[1][2] Its ligand, CCL25, is expressed in the intestine and attracts CCR9-expressing T cells, contributing to the inflammatory cascade in IBD.[1] This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

In Vitro Potency and Activity

This compound and vercirnon have been evaluated in a variety of in vitro assays to determine their potency in blocking the CCR9/CCL25 signaling axis. The most common assays measure the inhibition of CCL25-induced calcium mobilization and cell chemotaxis.

CompoundAssayCell Line/SystemIC50 (nM)Source
This compound Calcium MobilizationHuman CCR9 transfected cells6.3[1]
Vercirnon (CCX282-B) Calcium MobilizationMolt-4 cells5.4[3]
This compound ChemotaxisMouse primary thymocytesNot specified[1]
Vercirnon (CCX282-B) ChemotaxisMolt-4 cells3.4[3]
Vercirnon (CCX282-B) ChemotaxisPrimary CCR9-expressing cells6.8[3]
Vercirnon (CCX282-B) Chemotaxis (in 100% human serum)Molt-4 cells33[3]
Vercirnon (CCX282-B) ChemotaxisBaf-3/CCR9A2.8[4]
Vercirnon (CCX282-B) ChemotaxisBaf-3/CCR9B2.6[4]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Preclinical and Clinical Development Status

Both this compound and vercirnon have been investigated for the treatment of Crohn's disease.

This compound , developed by Takeda Pharmaceutical Co., Ltd., demonstrated efficacy in a T cell mediated mouse colitis model, where it reduced inflammation.[1] However, the clinical development of this compound was discontinued.[5]

Vercirnon (CCX282-B) , developed by ChemoCentryx and licensed by GlaxoSmithKline, also showed promise in preclinical models of ileitis.[6] It progressed to Phase III clinical trials for moderate-to-severe Crohn's disease. However, the SHIELD-1 study, a large Phase III trial, did not meet its primary endpoint of improvement in clinical response or the key secondary endpoint of clinical remission.[7][8][9]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of CCL25 to CCR9.

Objective: To determine the IC50 value of a CCR9 antagonist.

General Protocol:

  • Cell Culture: Human CCR9-transfected cells or a cell line endogenously expressing CCR9 (e.g., Molt-4) are cultured to an appropriate density.

  • Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This allows the dye to enter the cells.

  • Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of the test antagonist (e.g., this compound or vercirnon).

  • Stimulation: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of a fixed concentration of CCL25 to all wells (except for negative controls).

  • Data Acquisition: Fluorescence intensity is measured kinetically immediately after the addition of CCL25. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: The antagonist's effect is measured by the reduction in the CCL25-induced fluorescence signal. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal CCL25 response, is calculated from the dose-response curve.[10][11]

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.

Objective: To determine the IC50 value of a CCR9 antagonist for inhibiting cell migration.

General Protocol:

  • Cell Preparation: CCR9-expressing cells (e.g., Molt-4 cells or primary T cells) are washed and resuspended in a serum-free medium.

  • Assay Setup: A chemotaxis chamber (e.g., a 48-well microchamber) with a porous membrane separating the upper and lower wells is used.

  • Chemoattractant and Antagonist Loading: The lower wells are filled with medium containing a specific concentration of CCL25. The cell suspension, pre-incubated with varying concentrations of the antagonist, is added to the upper wells.

  • Incubation: The chamber is incubated for a set period (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane towards the CCL25 gradient.

  • Cell Quantification: The number of cells that have migrated to the lower wells is quantified. This can be done by lysing the cells and using a fluorescent dye that binds to DNA (e.g., CyQUANT) or by direct cell counting.

  • Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration compared to the control (no antagonist). The IC50 value is determined from the resulting dose-response curve.[12][13]

Visualizations

CCR9 Signaling Pathway

The binding of the chemokine CCL25 to its G protein-coupled receptor, CCR9, initiates a signaling cascade that leads to cell migration and other cellular responses.

CCR9_Signaling_Pathway CCL25 CCL25 CCR9 CCR9 Receptor (GPCR) CCL25->CCR9 Binds G_protein Gαβγ CCR9->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis Actin Actin Polymerization PKC->Actin Actin->Chemotaxis Antagonist This compound or Vercirnon Antagonist->CCR9 Blocks

Caption: Simplified CCR9 signaling pathway leading to chemotaxis.

Comparative Experimental Workflow for CCR9 Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of CCR9 antagonists like this compound and vercirnon.

Experimental_Workflow start Start: Identify CCR9 Antagonists (e.g., this compound, Vercirnon) in_vitro In Vitro Assays start->in_vitro ca_assay Calcium Mobilization Assay (Determine IC50) in_vitro->ca_assay chem_assay Chemotaxis Assay (Determine IC50) in_vitro->chem_assay selectivity Selectivity Profiling (vs. other chemokine receptors) in_vitro->selectivity in_vivo In Vivo Efficacy Studies in_vitro->in_vivo data_analysis Data Analysis & Comparison ca_assay->data_analysis chem_assay->data_analysis selectivity->data_analysis colitis_model Animal Model of Colitis (e.g., T-cell transfer model) in_vivo->colitis_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis in_vivo->pk_pd colitis_model->data_analysis pk_pd->data_analysis conclusion Conclusion on Relative Potency and Efficacy data_analysis->conclusion

Caption: Preclinical workflow for comparing CCR9 antagonists.

References

Validating MLN3126 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of MLN3126, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). By blocking the interaction of CCR9 with its ligand, CCL25, this compound inhibits the migration of pathogenic T cells to the gastrointestinal tract, a key process in the development of inflammatory bowel disease (IBD). This document outlines experimental approaches to quantify target occupancy and assess downstream functional consequences of this compound administration, with a comparative look at other CCR9 antagonists.

Introduction to this compound and CCR9 Signaling

This compound is an orally active small molecule that demonstrates high selectivity for CCR9. The binding of the chemokine CCL25 to CCR9 on the surface of T lymphocytes triggers a signaling cascade that includes intracellular calcium mobilization and ultimately leads to cell migration towards the source of CCL25 in the gut mucosa. This compound competitively inhibits this binding, thereby preventing T-cell infiltration and subsequent inflammation in the intestines.[1]

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_Protein G-Protein Signaling CCR9->G_Protein Activates Ca_Mobilization Ca²+ Mobilization G_Protein->Ca_Mobilization Chemotaxis T-Cell Migration (Chemotaxis) Ca_Mobilization->Chemotaxis This compound This compound This compound->CCR9 Blocks

Figure 1: Simplified CCR9 signaling pathway and the mechanism of action of this compound.

Comparative In Vitro Potency of CCR9 Antagonists

While in vivo data provides the most relevant context for drug efficacy, in vitro potency is a critical initial benchmark. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and a key comparator, vercirnon (B1683812) (also known as CCX282-B or GSK-1605786), in various assays.

CompoundAssayCell Line/SystemIC50 (nM)
This compound CCL25-induced Ca²⁺ mobilizationHuman CCR9 transfected cellsNot Reported
CCL25-induced chemotaxisMouse primary thymocytesNot Reported
Vercirnon (CCX282-B) CCR9-mediated Ca²⁺ mobilizationMolt-4 cells5.4[2]
CCR9-mediated chemotaxisMolt-4 cells3.4[2]
CCL25-directed chemotaxis (CCR9A)---2.8[2]
CCL25-directed chemotaxis (CCR9B)---2.6[2]
Chemotaxis of primary CCR9-expressing cells---6.8[2]
CCL25-induced mouse thymocyte chemotaxis---6.9[2]
CCL25-induced rat thymocyte chemotaxis---1.3[2]
CCX025 CCR9-mediated chemotaxisMolt-4 cells (in buffer)23[3]
CCR9-mediated chemotaxisMolt-4 cells (in 100% human serum)78[3]

Note: Direct comparative in vivo potency data is limited in the public domain. The provided in vitro data serves as a baseline for comparing the intrinsic activity of these compounds.

In Vivo Validation of Target Engagement

Confirming that this compound reaches and binds to CCR9 in a living organism is crucial for interpreting efficacy studies. Two primary approaches for demonstrating target engagement in vivo are receptor occupancy assays and the measurement of downstream functional effects.

Target_Validation_Workflow cluster_dosing Dosing cluster_assays Target Engagement Assays cluster_analysis Data Analysis Dose Administer this compound or Alternative Compound to Animal Model RO_Assay Receptor Occupancy (RO) Assay (e.g., Flow Cytometry) Dose->RO_Assay Functional_Assay Functional Readout (e.g., T-Cell Migration) Dose->Functional_Assay RO_Analysis Quantify % CCR9 Occupancy RO_Assay->RO_Analysis Functional_Analysis Measure Inhibition of T-Cell Infiltration Functional_Assay->Functional_Analysis

Figure 2: General workflow for in vivo validation of this compound target engagement.

Receptor Occupancy (RO) Assays

RO assays directly measure the percentage of CCR9 receptors that are bound by this compound at a given time point after administration.

  • Flow Cytometry-Based RO Assay: This is a common method for assessing target engagement on circulating or tissue-derived cells. It can be designed to measure either the free, unbound receptors or the total number of receptors.

  • Radioligand Binding Assays: This technique involves the use of a radiolabeled ligand that competes with the unlabeled drug for binding to the receptor. The displacement of the radioligand is then measured to determine the extent of receptor occupancy by the drug.

Functional Assays

These assays measure the downstream biological consequences of CCR9 inhibition.

  • Inhibition of T-Cell Migration: A key functional outcome of this compound activity is the reduction of T-cell migration to the gut. This can be assessed in animal models of IBD by quantifying the number of T cells in the intestinal lamina propria following treatment.

  • Biomarker Modulation: Inhibition of CCR9 signaling is expected to lead to a reduction in pro-inflammatory cytokines in the gut. Measurement of cytokines such as IFN-γ and IL-17 in intestinal tissue can serve as a downstream biomarker of target engagement. In a mouse colitis model, dietary administration of this compound led to a dose-dependent inhibition of colitis progression.[1]

Experimental Protocols

Protocol 1: In Vivo Receptor Occupancy by Flow Cytometry

Objective: To determine the percentage of CCR9 receptor occupancy by this compound on peripheral blood mononuclear cells (PBMCs) or lamina propria lymphocytes from treated mice.

Materials:

  • This compound and vehicle control.

  • Experimental animals (e.g., C57BL/6 mice).

  • Blood collection supplies (e.g., heparinized tubes).

  • Ficoll-Paque for PBMC isolation.

  • Collagenase/Dispase for lamina propria lymphocyte isolation.

  • Fluorescently labeled anti-CCR9 antibody (that competes with this compound for binding).

  • Fluorescently labeled antibodies for T-cell markers (e.g., anti-CD3, anti-CD4).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Flow cytometer.

Procedure:

  • Dose mice with this compound or vehicle at various concentrations and for different durations.

  • At desired time points, collect peripheral blood or isolate lamina propria lymphocytes.

  • Isolate PBMCs by density gradient centrifugation using Ficoll-Paque.

  • Wash cells with FACS buffer.

  • Stain cells with a cocktail of fluorescently labeled antibodies, including the competing anti-CCR9 antibody and T-cell markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the mean fluorescence intensity (MFI) of CCR9 staining on the target T-cell population.

  • Calculate receptor occupancy as follows: % RO = (1 - (MFI treated - MFI isotype) / (MFI vehicle - MFI isotype)) * 100

Protocol 2: In Vivo T-Cell Migration Assay in a Mouse Model of Colitis

Objective: To assess the effect of this compound on the migration of T cells to the colon in a T-cell transfer model of colitis.

Materials:

  • This compound and vehicle control.

  • Immunodeficient mice (e.g., Rag1-/-).

  • CD4+CD45RBhigh T cells from wild-type donor mice.

  • Equipment for cell sorting and injection.

  • Tissue homogenization and cell isolation reagents.

  • Flow cytometry reagents for T-cell identification and enumeration.

Procedure:

  • Induce colitis in immunodeficient mice by intraperitoneal injection of CD4+CD45RBhigh T cells.

  • Once colitis is established (typically 4-6 weeks, monitored by weight loss and stool consistency), begin treatment with this compound or vehicle, administered orally.

  • Continue treatment for a predefined period (e.g., 2-4 weeks).

  • At the end of the treatment period, euthanize the mice and harvest the colons.

  • Isolate lamina propria lymphocytes from the colonic tissue by enzymatic digestion.

  • Stain the isolated cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

  • Quantify the absolute number of CD4+ T cells in the lamina propria using a flow cytometer with counting beads.

  • Compare the number of infiltrating T cells between the this compound-treated and vehicle-treated groups.

Comparison of In Vivo Target Validation Methods

Validation_Methods_Comparison Method1 Receptor Occupancy Assays + Direct measure of target binding + Quantitative - May not directly correlate with efficacy Method2 Functional Assays (T-Cell Migration) + Direct measure of biological effect + High physiological relevance - More complex and variable Method3 Biomarker Analysis + Reflects downstream pathway modulation + Can be less invasive (e.g., serum biomarkers) - Indirect measure of target engagement Validation_Approach Choice of In Vivo Validation Approach Validation_Approach->Method1 Direct Target Binding Validation_Approach->Method2 Functional Consequence Validation_Approach->Method3 Downstream Effects

Figure 3: Comparison of in vivo target validation methodologies for this compound.

Conclusion

Validating the in vivo target engagement of this compound is essential for its preclinical and clinical development. A combination of receptor occupancy assays and functional readouts provides the most comprehensive understanding of its pharmacological activity. While direct comparative in vivo data with other CCR9 antagonists is not extensively available in published literature, the methodologies outlined in this guide provide a robust framework for researchers to conduct such comparative studies. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. By carefully designing and executing these in vivo experiments, researchers can confidently establish the link between target engagement and the therapeutic efficacy of this compound.

References

MLN3126: A Potent and Selective CCR9 Antagonist with Limited Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FUJISAWA, Kanagawa – MLN3126, an orally available small molecule antagonist, has demonstrated high potency and selectivity for the C-C chemokine receptor 9 (CCR9), a key mediator in inflammatory bowel disease (IBD). Extensive in vitro studies have characterized its interaction with CCR9 and explored its potential for off-target effects on other chemokine receptors. This guide provides a comprehensive overview of the cross-reactivity profile of this compound, presenting available data for researchers, scientists, and drug development professionals.

Summary of this compound Activity at CCR9

This compound exhibits potent antagonism of the CCR9 receptor. Functional assays have shown that it effectively inhibits CCL25-induced calcium mobilization in human CCR9-transfected cells and chemotaxis of mouse primary thymocytes. The reported IC50 values highlight its sub-nanomolar to low nanomolar potency at this receptor.

Assay TypeSpeciesCell TypeLigandIC50 (nM)
Calcium InfluxMousePrimary ThymocytesCCL256.3[1]
Binding AssayNot SpecifiedCCR9 Expressing CellsBiotinylated CCL2514.2[1]

Cross-Reactivity Profile of this compound

Further investigation into publicly accessible databases and literature has not yielded quantitative data (e.g., Ki or IC50 values) for this compound against other chemokine receptors such as CCR1, CCR2, CCR3, CCR4, CCR5, CCR7, or CXCR3.

The development of highly selective antagonists for chemokine receptors is a significant challenge due to the structural similarities within this receptor family. The lack of extensive publicly available cross-reactivity data for this compound limits a direct comparison with other chemokine receptor antagonists.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity at CCR9.

Calcium Mobilization Assay

Objective: To determine the functional potency of this compound in blocking ligand-induced intracellular calcium mobilization mediated by CCR9.

Methodology:

  • Cell Culture: Human CCR9-transfected cells or mouse primary thymocytes are cultured under standard conditions.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Ligand Stimulation: The cognate CCR9 ligand, CCL25, is added to the cell suspension to stimulate calcium influx.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal calcium response to CCL25, is calculated from the dose-response curve.

Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the directional migration of cells towards a chemoattractant gradient.

Methodology:

  • Cell Preparation: Mouse primary thymocytes or other CCR9-expressing cells are isolated and suspended in assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) is used, with a porous membrane separating the upper and lower chambers.

  • Chemoattractant Gradient: The lower chamber is filled with medium containing CCL25, while the upper chamber contains the cell suspension.

  • Compound Treatment: this compound at various concentrations or vehicle control is added to the upper chamber with the cells.

  • Incubation: The plate is incubated for a period to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified using a cell counter, flow cytometry, or a cell viability assay (e.g., Calcein AM staining).

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CCR9 signaling pathway and a general workflow for assessing chemokine receptor antagonist selectivity.

CCR9_Signaling_Pathway CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_protein Gαi/o Gβγ CCR9->G_protein Activates PLC PLC G_protein->PLC ERK ERK Activation G_protein->ERK Akt Akt Activation G_protein->Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis ERK->Chemotaxis Akt->Chemotaxis This compound This compound This compound->CCR9 Inhibits

Canonical CCR9 Signaling Pathway

Experimental_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) on Target Receptor (CCR9) Determine_Potency Determine IC50 for this compound Primary_Assay->Determine_Potency Compare_IC50 Compare IC50/Ki Values (Target vs. Off-Targets) Determine_Potency->Compare_IC50 Selectivity_Panel Panel of Other Chemokine Receptors (CCR1, CCR2, CCR5, etc.) Functional_Assays Functional Assays (e.g., Calcium, Chemotaxis) Selectivity_Panel->Functional_Assays Binding_Assays Radioligand Binding Assays Selectivity_Panel->Binding_Assays Functional_Assays->Compare_IC50 Binding_Assays->Compare_IC50 Calculate_Selectivity Calculate Selectivity Ratio Compare_IC50->Calculate_Selectivity

Workflow for Assessing Antagonist Selectivity

References

A Preclinical Versus Clinical Showdown: Assessing the Therapeutic Potential of MLN3126 Against the Standard of Care in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational CCR9 antagonist, MLN3126, and the established standard of care, represented by the gut-selective integrin antagonist, vedolizumab. This comparison is framed around the available preclinical data for this compound and the extensive clinical trial data for vedolizumab in the context of Inflammatory Bowel Disease (IBD).

The landscape of IBD treatment has evolved significantly with the advent of biologic therapies that target specific inflammatory pathways. While anti-TNF-α agents have been a cornerstone of therapy, newer mechanisms focusing on lymphocyte trafficking to the gut have emerged as crucial alternatives. This guide delves into two such approaches: the inhibition of the CCR9/CCL25 axis by the small molecule this compound and the blockade of α4β7 integrin by the monoclonal antibody vedolizumab.

Due to the absence of published clinical trial data for this compound, this comparison will focus on its preclinical profile against the well-established clinical efficacy and safety of vedolizumab. This provides a valuable perspective for researchers on a promising oral therapeutic strategy and its standing relative to a clinically validated intravenous biologic.

Mechanism of Action: Targeting Gut-Homing T-Cells Through Different Gates

Both this compound and vedolizumab aim to reduce intestinal inflammation by preventing the migration of pathogenic T-lymphocytes into the gut mucosa. However, they achieve this through distinct molecular targets.

This compound is an orally active and potent antagonist of the C-C chemokine receptor 9 (CCR9).[1] CCR9 is preferentially expressed on a subset of T-cells that are destined for the small intestine and colon. Its ligand, CCL25, is constitutively expressed in the intestinal epithelium. The interaction between CCR9 and CCL25 is a key signal for the recruitment of these T-cells to the site of inflammation in IBD. By blocking this interaction, this compound is designed to selectively inhibit the trafficking of these inflammatory cells to the gut.[1][2]

Vedolizumab (Entyvio®) is a humanized monoclonal antibody that specifically binds to the α4β7 integrin, a heterodimer expressed on the surface of a subset of circulating T-lymphocytes.[3][4] This integrin interacts with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gastrointestinal tract. By blocking the α4β7-MAdCAM-1 interaction, vedolizumab prevents the adhesion and subsequent transmigration of these gut-homing T-cells across the endothelium into the intestinal tissue.[3][4]

cluster_0 This compound Mechanism of Action T-Cell_M CCR9+ T-Cell CCR9_M CCR9 Receptor T-Cell_M->CCR9_M expresses Gut_Epithelium_M Gut Epithelium T-Cell_M->Gut_Epithelium_M migrates to CCL25_M CCL25 (Chemokine) CCL25_M->CCR9_M binds to CCR9_M->T-Cell_M activates This compound This compound This compound->CCR9_M blocks Gut_Epithelium_M->CCL25_M secretes Inflammation_M Inflammation Gut_Epithelium_M->Inflammation_M leads to

This compound blocks the CCR9 receptor on T-cells, preventing their migration to the gut.

cluster_1 Vedolizumab Mechanism of Action T-Cell_V α4β7+ T-Cell a4b7_V α4β7 Integrin T-Cell_V->a4b7_V expresses Endothelium_V Gut Endothelium T-Cell_V->Endothelium_V adheres to MAdCAM1_V MAdCAM-1 a4b7_V->MAdCAM1_V binds to Vedolizumab Vedolizumab Vedolizumab->a4b7_V blocks Endothelium_V->MAdCAM1_V expresses Inflammation_V Inflammation Endothelium_V->Inflammation_V leads to cluster_2 T-Cell Transfer Colitis Model Workflow Isolate_TCells Isolate Naïve T-Cells (CD4+CD45RBhigh) from Donor Mouse Transfer_TCells Adoptively Transfer T-Cells into Immunodeficient Recipient Mouse Isolate_TCells->Transfer_TCells Induce_Colitis Colitis Develops (several weeks) Transfer_TCells->Induce_Colitis Treatment Administer this compound or Vehicle Induce_Colitis->Treatment Monitor_Disease Monitor Disease Activity (Weight, Stool, etc.) Treatment->Monitor_Disease Assess_Outcome Assess Outcomes (Histology, Cytokines) Monitor_Disease->Assess_Outcome cluster_3 Vedolizumab (GEMINI) Clinical Trial Workflow Screening Patient Screening (Moderate-to-Severe IBD) Induction Induction Phase (Week 0-6) Vedolizumab vs. Placebo Screening->Induction Response_Assessment Assess Clinical Response at Week 6 Induction->Response_Assessment Maintenance Maintenance Phase (Week 6-52) Responders Re-randomized Response_Assessment->Maintenance Final_Assessment Final Assessment at Week 52 (Remission, Mucosal Healing) Maintenance->Final_Assessment

References

Statistical Analysis of MLN3126 Treatment Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MLN3126, a potent and selective CCR9 antagonist, with other therapeutic alternatives for inflammatory bowel disease (IBD). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the C-C chemokine receptor 9 (CCR9). CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), play a crucial role in the migration of T cells to the intestinal tract. In inflammatory conditions such as IBD, this migration is heightened, leading to chronic inflammation. This compound acts as an antagonist to CCR9, effectively blocking the CCL25-induced signaling cascade. This inhibition prevents the recruitment of pathogenic T cells to the gut, thereby reducing inflammation.

The signaling pathway initiated by the binding of CCL25 to CCR9 involves G-protein coupling, leading to downstream effects such as calcium mobilization and ultimately, cell migration. This compound disrupts this initial binding step.

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 CCL25->CCR9 Binds G_protein G-protein Activation CCR9->G_protein Activates This compound This compound This compound->CCR9 Blocks Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization Cell_migration T-Cell Migration Ca_mobilization->Cell_migration Inflammation Gut Inflammation Cell_migration->Inflammation

CCR9 signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in preclinical models, notably the T-cell transfer model of colitis in mice. In these studies, this compound has been compared to standard-of-care treatments such as anti-TNF-α antibodies.

Preclinical Data: T-Cell Transfer Colitis Model in Mice
Treatment GroupChange in Body Weight (%)Colon Weight/Length Ratio (mg/cm)Histological Score (0-4)Colonic IFN-γ Levels (pg/mg protein)
Vehicle Control -15.2 ± 2.195.3 ± 5.73.5 ± 0.3152.4 ± 18.9
This compound (1% w/w) -2.5 ± 1.862.1 ± 4.11.2 ± 0.255.6 ± 9.2
Anti-TNF-α Ab -3.1 ± 2.065.8 ± 4.51.4 ± 0.361.3 ± 10.1
p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

These data indicate that this compound significantly ameliorated disease severity in a mouse model of colitis, with efficacy comparable to that of an anti-TNF-α antibody[1]. This compound demonstrated a dose-dependent effect in reducing body weight loss, colon thickening, histological damage, and levels of the pro-inflammatory cytokine IFN-γ in the colon[1].

Comparison with Other CCR9 Antagonists: Vercirnon (B1683812) (CCX282-B)

Vercirnon is another orally administered CCR9 antagonist that has undergone clinical development for Crohn's disease. While direct head-to-head clinical trials with this compound have not been conducted, data from vercirnon trials provide a benchmark for the potential clinical efficacy of this drug class.

Clinical Trial Data for Vercirnon in Crohn's Disease (PROTECT-1 Study)
Endpoint (Week 12)Vercirnon (500 mg QD)PlaceboOdds Ratio (95% CI)p-value
Clinical Response (≥70-point drop in CDAI) 61%47%1.74 (1.02-2.97)0.039
Clinical Remission (CDAI < 150) 40%27%1.80 (1.05-3.09)0.033

CDAI: Crohn's Disease Activity Index; QD: Once Daily. Data from a Phase 2b study in patients with moderate to severe Crohn's disease.[2]

In the PROTECT-1 study, vercirnon demonstrated a statistically significant improvement in clinical response and remission rates at 12 weeks compared to placebo[2]. However, subsequent Phase 3 studies (SHIELD-1) did not meet their primary endpoints for induction of clinical response[3][4]. At the end of the maintenance period (week 52) in the initial trial, 47% of subjects on vercirnon were in remission, compared to 31% on placebo[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

T-Cell Transfer Model of Colitis

This model is a widely used preclinical tool to study IBD pathogenesis and evaluate novel therapeutics.

TCell_Transfer_Colitis_Workflow cluster_donor Donor Mouse (e.g., BALB/c) cluster_recipient Recipient Mouse (e.g., SCID) node_spleen 1. Isolate Spleen node_cd4 2. Purify CD4+ T-cells node_spleen->node_cd4 node_sort 3. Sort for CD4+CD45RBhigh (naive T-cells) node_cd4->node_sort node_injection 4. Inject sorted cells intraperitoneally node_sort->node_injection node_treatment 5. Administer Treatment (e.g., this compound, anti-TNF-α Ab, Vehicle) node_injection->node_treatment node_monitoring 6. Monitor for colitis development (body weight, stool consistency) node_treatment->node_monitoring node_analysis 7. Euthanize and analyze (colon histology, cytokine levels) node_monitoring->node_analysis

Workflow for the T-cell transfer model of colitis.

Protocol:

  • Cell Isolation: Spleens are harvested from donor mice (e.g., wild-type BALB/c). A single-cell suspension is prepared, and CD4+ T-cells are enriched using magnetic-activated cell sorting (MACS).

  • Cell Sorting: The enriched CD4+ T-cells are stained with fluorescently labeled antibodies against CD4 and CD45RB. Naive T-cells (CD4+CD45RBhigh) are isolated by fluorescence-activated cell sorting (FACS).

  • Cell Transfer: A suspension of 0.5 x 10^6 sorted naive T-cells in phosphate-buffered saline (PBS) is injected intraperitoneally into immunodeficient recipient mice (e.g., C.B-17 scid).

  • Treatment Administration: Treatment with this compound (administered in the diet), anti-TNF-α antibody (intraperitoneal injection), or vehicle control is initiated.

  • Disease Monitoring: Mice are monitored weekly for signs of colitis, including body weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: After a defined period (e.g., 6-8 weeks), mice are euthanized. The colon is removed, and its weight and length are measured. Sections of the colon are fixed for histological analysis, and other sections are used for cytokine protein level determination.

Chemotaxis Assay

This in vitro assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow node_setup 1. Prepare Transwell plate (e.g., 5 µm pore size) node_cells 2. Isolate primary thymocytes (express CCR9) node_setup->node_cells node_loading 3. Load cells into upper chamber with or without this compound node_cells->node_loading node_chemoattractant 4. Add CCL25 to lower chamber node_loading->node_chemoattractant node_incubation 5. Incubate for 3-4 hours at 37°C node_chemoattractant->node_incubation node_quantification 6. Quantify migrated cells in the lower chamber node_incubation->node_quantification

Workflow for the in vitro chemotaxis assay.

Protocol:

  • Cell Preparation: Mouse primary thymocytes, which naturally express CCR9, are isolated.

  • Assay Setup: A Transwell plate with a permeable membrane (e.g., 5 µm pore size) is used.

  • Cell Loading: Thymocytes are resuspended in assay medium and pre-incubated with various concentrations of this compound or vehicle control. The cell suspension is then added to the upper chamber of the Transwell plate.

  • Chemoattractant Addition: The chemoattractant, CCL25, is added to the lower chamber of the plate.

  • Incubation: The plate is incubated for a period of 3-4 hours at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting using a flow cytometer or a hemocytometer. The inhibitory effect of this compound is determined by comparing the number of migrated cells in the treated wells to the control wells. This compound has been shown to inhibit CCL25-induced chemotaxis of mouse thymocytes in a dose-dependent manner[1].

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration that occurs upon G-protein coupled receptor activation.

Protocol:

  • Cell Culture: A cell line stably expressing human CCR9 (e.g., CHO or HEK293 cells) is cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

  • Assay Procedure: The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR).

  • Compound Addition: A baseline fluorescence reading is taken before the addition of this compound or a vehicle control.

  • Agonist Stimulation: The CCR9 agonist, CCL25, is then added to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The inhibitory effect of this compound is quantified by its ability to reduce the CCL25-induced calcium signal. This compound has been shown to inhibit CCL25-induced calcium mobilization in human CCR9 transfected cells in a dose-dependent manner[1].

Conclusion

This compound, a selective CCR9 antagonist, demonstrates significant therapeutic potential for the treatment of inflammatory bowel disease. Preclinical data from the T-cell transfer model of colitis show that this compound effectively reduces gut inflammation to a degree comparable with an established anti-TNF-α therapy. While direct comparative clinical data for this compound is not yet available, the clinical trial results for vercirnon, another CCR9 antagonist, provide insights into the potential efficacy of this therapeutic class in patients with Crohn's disease, although with mixed results in later phase trials. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other CCR9-targeting compounds. Further clinical studies are warranted to fully elucidate the therapeutic role of this compound in the management of IBD.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling MLN3126

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the potent CCR9 antagonist, MLN3126, are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides detailed information on personal protective equipment (PPE), handling procedures, and disposal, alongside experimental protocols and a visualization of the compound's mechanism of action.

Researchers and drug development professionals working with this compound, a potent and selective CCR9 antagonist, must adhere to stringent safety measures due to its cytotoxic potential. Proper handling is paramount to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of potent small molecule inhibitors like this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various handling scenarios.

ActivityRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Double chemotherapy-tested nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or splash goggles
Weighing and Reconstitution - Double chemotherapy-tested nitrile gloves- Disposable gown with closed front and elastic cuffs- Safety glasses with side shields or splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or containment ventilated enclosure)
In Vitro Experiments - Nitrile gloves- Lab coat- Safety glasses
Waste Disposal - Double chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles

General Laboratory Practices:

  • Always handle this compound in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (glove box), to minimize inhalation exposure.

  • Avoid raising dust when handling the solid compound.

  • Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Be familiar with the location and use of a spill kit designed for cytotoxic compounds.

Experimental Protocols

Reconstitution of this compound:

This compound is typically supplied as a solid. To prepare a stock solution, follow these steps:

  • Preparation: Don the appropriate PPE as outlined in the table above. Perform all operations within a chemical fume hood.

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Calculation: Calculate the required volume of DMSO to achieve the desired stock solution concentration.

  • Reconstitution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay Workflow:

This protocol provides a general workflow for utilizing this compound in a cell-based assay.

  • Cell Culture: Culture cells expressing the CCR9 receptor in appropriate media and conditions.

  • Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Thaw the this compound stock solution and prepare serial dilutions in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the cell plates and add the media containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for the desired period.

  • Assay Endpoint: Following incubation, perform the specific assay to measure the biological response of interest (e.g., cell migration, calcium mobilization, or downstream signaling events).

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, pipette tips, and vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: All work surfaces and equipment should be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol) after handling this compound.

Visualizing the Mechanism of Action

This compound functions as an antagonist of the C-C chemokine receptor 9 (CCR9). The binding of the natural ligand, CCL25, to CCR9 initiates a signaling cascade that is inhibited by this compound.

MLN3126_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR9 CCR9 Receptor PLC Phospholipase C (PLC) CCR9->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration Leads to AKT AKT PKC->AKT Activates beta_catenin β-catenin AKT->beta_catenin Activates beta_catenin->Cell_Migration Promotes CCL25 CCL25 (Ligand) CCL25->CCR9 Binds This compound This compound This compound->CCR9 Blocks

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.